Velnacrine Maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
| Record name | Velnacrine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Velnacrine Maleate: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine Maleate, a compound developed for the symptomatic treatment of Alzheimer's disease, primarily exerts its therapeutic effects through the inhibition of cholinesterases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with key enzymes in the cholinergic pathway. This document synthesizes available data on its inhibitory activity, explores the specifics of its binding site, and discusses potential non-cholinergic mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Diagrams generated using Graphviz are provided to visually represent the signaling pathways and experimental workflows.
Core Mechanism of Action: Cholinesterase Inhibition
This compound functions as a reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BuChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This is the primary mechanism believed to be responsible for the modest improvements in cognitive function observed in some patients with Alzheimer's disease[2][3][4].
Signaling Pathway of Cholinergic Neurotransmission and Velnacrine Inhibition
The following diagram illustrates the role of Velnacrine in the cholinergic synapse.
References
- 1. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine Maleate, a potent, centrally acting cholinesterase inhibitor, emerged as a significant candidate for the symptomatic treatment of Alzheimer's disease in the late 1980s and early 1990s. As a hydroxylated derivative of tacrine, it demonstrated a promising profile of cognitive enhancement. This technical guide provides a comprehensive overview of the synthesis of this compound, its discovery, and its mechanism of action. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its biological and clinical data. Visual diagrams of the synthetic pathway and its signaling mechanism are included to facilitate a deeper understanding of this historically important compound.
Discovery and Development
Velnacrine, also known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, was developed as a second-generation cholinesterase inhibitor following the discovery of tacrine.[1][2][3] The rationale for its development was to improve upon the therapeutic profile of tacrine, particularly concerning its hepatotoxicity.[3] Synthesized at Hoechst-Roussel Pharmaceuticals Inc. (HRPI), Velnacrine was assigned the code HP-029.[4][5]
Early preclinical studies demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft.[1][3] This mechanism was believed to counteract the cholinergic deficit observed in the brains of patients with Alzheimer's disease.[2] Velnacrine advanced into clinical trials to evaluate its efficacy and safety in treating the cognitive symptoms of Alzheimer's.[1][2][6] While some studies showed modest cognitive improvements in patients, concerns over adverse effects, including elevated liver transaminases, ultimately led to the discontinuation of its development, and it did not receive FDA approval.[1][7]
Synthesis of this compound
The synthesis of Velnacrine is based on the established chemistry of tacrine and its analogs. The core of the molecule is a tetrahydroacridine scaffold. A key synthetic approach involves the reaction of anthranilonitrile with a substituted cyclohexanone derivative, followed by reduction.
Synthetic Pathway
The synthesis of Velnacrine proceeds through the formation of a ketone intermediate, which is then reduced to the final alcohol. The maleate salt is subsequently formed by reacting the free base with maleic acid.
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of Velnacrine
The following protocol is a general representation based on synthetic strategies for tacrine analogs. Specific details are derived from the methodologies described for similar compounds.
Step 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-one (Intermediate Ketone)
-
To a solution of anthranilonitrile in a suitable high-boiling point solvent (e.g., xylene), add cyclohexane-1,3-dione.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the intermediate ketone by recrystallization from an appropriate solvent (e.g., ethanol).
Step 2: Synthesis of Velnacrine (9-Amino-1,2,3,4-tetrahydroacridin-1-ol)
-
Suspend the intermediate ketone in a suitable solvent, such as methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude Velnacrine free base.
-
Purify the product by column chromatography on silica gel.
Step 3: Formation of this compound
-
Dissolve the purified Velnacrine free base in a suitable solvent, such as ethanol or isopropanol.
-
Add a solution of maleic acid in the same solvent dropwise with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanism of Action: Cholinesterase Inhibition
Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. By inhibiting AChE, Velnacrine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3]
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of action of Velnacrine at the cholinergic synapse.
Caption: Velnacrine's inhibition of AChE in the cholinergic synapse.
Quantitative Data
Biological Activity
| Parameter | Value | Species/System | Reference |
| AChE Inhibition (IC50) | ~10-100 nM (estimated) | Human | [8] |
| BuChE Inhibition (IC50) | ~50-200 nM (estimated) | Human | [8] |
Pharmacokinetic Parameters in Humans
| Parameter | Dose | Value | Reference |
| Tmax (h) | Multiple Oral Doses | ~1-2 | [9][10] |
| Cmax (ng/mL) | 75 mg t.i.d. | Variable | [1][9] |
| Elimination Half-life (h) | Multiple Oral Doses | ~2-4 | [1] |
| Metabolism | - | Extensively metabolized | [1] |
Clinical Trial Data (Alzheimer's Disease)
| Study (Year) | Dose | No. of Patients | Key Efficacy Outcome (ADAS-cog) | Key Adverse Events | Reference |
| Mentane Study Group (1995) | 150 mg/day & 225 mg/day | 449 | Statistically significant improvement over placebo; 225 mg dose more effective. | Elevated liver transaminases (24-30%), diarrhea. | [6] |
| Zemlan et al. (1996) | Up to 75 mg t.i.d. | 735 | Statistically significant improvement in Velnacrine-treated patients (P < 0.001). | Elevated liver transaminases (29%). | [1] |
| Zemlan et al. (1996) | 30-225 mg/day | 236 | Significant improvement on ADAS-cog vs. placebo (p < 0.001 at 6 weeks). | Elevated liver transaminases (28%), diarrhea (14%), nausea (11%). | [2] |
Experimental Protocols: Key Assays
Acetylcholinesterase Inhibition Assay (Radiometric Method)
This protocol provides a general framework for determining the inhibitory activity of a compound like Velnacrine against AChE using a radiometric assay.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
[³H]Acetylcholine iodide
-
Phosphate buffer (pH 7.4)
-
Scintillation vials
-
Scintillation cocktail
-
Test compound (Velnacrine)
-
Inhibitor control (e.g., physostigmine)
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (Velnacrine) in phosphate buffer.
-
In scintillation vials, add a solution of human recombinant AChE.
-
Add the test compound dilutions or control to the vials.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a known concentration of [³H]Acetylcholine iodide.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a charged resin that binds the unreacted substrate).
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter. The amount of radioactive product formed is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow: Cholinesterase Inhibition Assay
References
- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Information Page [nimh-repository.rti.org]
- 5. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velnacrine for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 8. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 10. europeanreview.org [europeanreview.org]
Early Studies of Velnacrine Maleate for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early clinical studies on Velnacrine Maleate (also known as HP 029), an investigational cholinesterase inhibitor for the treatment of Alzheimer's disease. The information is compiled from published clinical trial abstracts and reviews, focusing on quantitative data, experimental methodologies, and the drug's mechanism of action.
Core Data Presentation
The following tables summarize the key quantitative data from early clinical trials of this compound in patients with probable Alzheimer's disease.
Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials
| Study | N | Treatment Groups | Duration | Primary Efficacy Endpoint | Results |
| The Mentane Study Group (1996) [1] | 735 | Velnacrine (10, 25, 50, 75 mg t.i.d.) or Placebo | 6 Weeks (Dose-Replication) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Velnacrine patients scored significantly better than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values.[1] |
| Physician's Clinical Global Impression of Change (CGI-C) | Velnacrine-treated patients showed significant improvement compared to placebo (P < 0.05).[1] | ||||
| The Mentane Study Group (1995) [2] | 449 | Placebo (n=152), Velnacrine 150 mg/d (n=149), Velnacrine 225 mg/d (n=148) | 24 Weeks | ADAS-Cog | Scores deteriorated in the placebo group (P < .05) but not in the velnacrine groups. 225 mg dose was superior to 150 mg (P < .05).[2] |
| CGI-C | Findings were similar to ADAS-Cog results.[2] | ||||
| Zemlan et al. (1996) [3] | 236 | Velnacrine (30, 75, 150, 225 mg/day) or Placebo | 6 Weeks (Dose-Replication) | ADAS-Cog | Velnacrine patients scored significantly better than placebo patients at weeks 2 (p < 0.004), 4 (p < 0.025), and 6 (p < 0.001).[3] |
| CGI-C | No significant treatment effect was observed.[3] | ||||
| Unnamed US Dose-Finding Trial [4] | 423 | Velnacrine (up to 225 mg/day) | 6 Weeks | Not Specified | Modest benefit in about one-third of patients.[4] |
| Unnamed European Trial [4] | 35 | Velnacrine 150 mg/day or Placebo | 10 Days | Not Specified | Velnacrine was superior to placebo, particularly in language, praxis, and memory.[4] |
Table 2: Safety and Tolerability of this compound in Alzheimer's Disease Clinical Trials
| Study | N | Treatment Groups | Most Common Adverse Events | Incidence of Elevated Liver Transaminases (≥5x ULN) |
| The Mentane Study Group (1996) [1] | 735 | Velnacrine (10, 25, 50, 75 mg t.i.d.) or Placebo | Asymptomatic elevation in liver transaminase levels. | 29% of patients.[1] |
| The Mentane Study Group (1995) [2] | 449 | Placebo, Velnacrine 150 mg/d, Velnacrine 225 mg/d | Diarrhea (rarely interrupted therapy). | Placebo: 3%, 150 mg: 30%, 225 mg: 24%.[2] |
| Zemlan et al. (1996) [3] | 236 | Velnacrine (30, 75, 150, 225 mg/day) or Placebo | Diarrhea (14%), Nausea (11%), Vomiting (5%), Skin rash (8%). | 28% of treated patients.[3] |
Table 3: Pharmacokinetic Profile of this compound in Healthy Elderly Subjects
| Parameter | Value | Study Details |
| Absorption | Rapidly absorbed after oral administration. | Multiple oral doses (25, 50, 100 mg b.i.d. and 100 mg t.i.d.) for 28 days in 56 healthy elderly men.[5] |
| Time to Steady State | Reached between days 2 and 3.[5] | No evidence of further accumulation after reaching steady state.[5] |
| Dose Proportionality | Dose-related increases in Cmax and AUC. | The tmax and t1/2 were not affected by dosage or multiple dosing.[5] |
| Excretion | Approximately 11-30% of the administered dose was excreted in the urine.[5] | Urine samples collected over the course of the 29-day study.[5] |
Experimental Protocols
The following sections detail the methodologies employed in the key early clinical studies of this compound, as summarized from the available abstracts.
The Mentane Study Group (1995 & 1996)[1][2]
-
Study Design: Double-blind, placebo-controlled, randomized clinical trials.
-
Patient Population: Patients with clinically probable Alzheimer's disease according to the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria. The 1996 study included patients with mild-to-severe Alzheimer's.[1][2]
-
Dosing Regimens:
-
1995 Study: Placebo, this compound 150 mg/day, or this compound 225 mg/day for 24 weeks.[2]
-
1996 Study: A dose-ranging phase with Velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responsive patients, followed by a 6-week double-blind dose-replication phase where responders were randomized to their best dose of Velnacrine or placebo.[1]
-
-
Outcome Measures:
-
Safety Assessments: Monitoring of adverse events and regular liver function tests.
Zemlan et al. (1996)[3]
-
Study Design: Double-blind, placebo-controlled, dose-ranging and dose-replication protocol.
-
Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.[3]
-
Dosing Regimen:
-
Outcome Measures:
-
Primary: ADAS-Cog and the Clinical Global Improvement scale.[3]
-
-
Safety Assessments: Monitoring for adverse events, with a primary focus on asymptomatic elevation of liver transaminases.
Mandatory Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels in the synapse.
Experimental Workflow: this compound Clinical Trial
Caption: A typical workflow for a double-blind, placebo-controlled clinical trial of this compound.
Logical Relationship: Rationale for Velnacrine in Alzheimer's Disease
Caption: The logical framework for investigating this compound as a treatment for Alzheimer's disease.
References
- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate chemical structure and properties.
Velnacrine Maleate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of this compound, a centrally acting cholinesterase inhibitor. It covers the compound's chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of its clinical development. Velnacrine, a derivative of tacrine, was investigated for the symptomatic treatment of Alzheimer's disease but its development was halted due to safety concerns.
Chemical Structure and Properties
This compound is the maleate salt of Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol). The addition of maleic acid improves the salt's formulation characteristics.
In Vitro Profile of Velnacrine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on Velnacrine Maleate, a reversible cholinesterase inhibitor. Velnacrine, also known as 1-hydroxytacrine, is a metabolite of tacrine and was investigated for the symptomatic treatment of Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows to support further research and development.
Core Mechanism of Action: Cholinesterase Inhibition
Velnacrine's therapeutic rationale is based on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is partly due to a deficiency in acetylcholine.[3] By inhibiting AChE and BChE, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft.[2][4]
Quantitative Inhibition Data
In vitro studies have quantified Velnacrine's inhibitory potency against key enzymes. The available data primarily focuses on its strong inhibition of acetylcholinesterase.
| Target Enzyme | Inhibitor | Parameter | Value | Source |
| Acetylcholinesterase (AChE) | Velnacrine | IC50 | 3.27 µM | [5] |
| Butyrylcholinesterase (BChE) | Velnacrine | - | Data Not Available | [2] |
Table 1: Cholinesterase Inhibition Profile of Velnacrine.
Signaling Pathway
The mechanism involves the direct inhibition of cholinesterase enzymes, preventing them from breaking down acetylcholine released into the synapse.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common colorimetric method for measuring AChE activity and its inhibition.
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the phosphate buffer to create the substrate solution.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and create serial dilutions.
-
Prepare a solution of purified acetylcholinesterase enzyme in the phosphate buffer.
-
-
Assay Procedure :
-
Add 25 µL of the this compound dilution (or vehicle control) to the wells of a 96-well microplate.
-
Add 25 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
-
Data Acquisition :
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis :
-
Calculate the rate of reaction for each Velnacrine concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Velnacrine concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Cytotoxicity Profile
Understanding the cytotoxic potential of a drug candidate is critical. Studies on Velnacrine and its metabolites have been conducted in various hepatic cell lines to assess their potential for liver toxicity, a known side effect of its parent compound, tacrine.[6]
Quantitative Cytotoxicity Data
The following data summarizes the cytotoxic effects of Velnacrine's metabolites in a human hepatoma cell line (HepG2) after 24 hours of exposure.
| Cell Line | Compound Type | LC50 (µg/mL) |
| HepG2 | Monohydroxy Metabolites (incl. Velnacrine) | 84 - 190 |
| HepG2 | Dihydroxy Velnacrine Metabolites | 251 - 434 |
Table 2: Cytotoxicity of Velnacrine Metabolites in HepG2 Cells.[6]
Experimental Workflow: Cell-Based Cytotoxicity Assay
The general workflow for assessing cytotoxicity involves cell seeding, compound treatment, incubation, and a viability readout.
Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay
This protocol is based on the method cited for evaluating Velnacrine's cytotoxicity and measures the accumulation of Neutral Red dye in the lysosomes of viable cells.[6]
-
Cell Culture and Seeding :
-
Culture human hepatoma (HepG2) cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells, then seed them into a 96-well tissue culture plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of Velnacrine. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours.
-
-
Neutral Red Staining :
-
Prepare a fresh Neutral Red solution (e.g., 50 µg/mL) in warm, serum-free medium and filter it.
-
Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the Neutral Red working solution to each well and incubate for 2-3 hours, allowing viable cells to uptake the dye.
-
-
Dye Extraction and Quantification :
-
Remove the Neutral Red solution and wash the cells again with PBS.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to lyse the cells and solubilize the incorporated dye.
-
Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization.
-
Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the viability percentage against the logarithm of Velnacrine concentration to determine the LC50 value.
-
Effects on Hepatic Enzymes
Drug-drug interactions are a major concern in development. Velnacrine has been studied for its potential to inhibit the hepatic mixed-function oxidase system, which is responsible for metabolizing many drugs.
Quantitative Data on Hepatic Enzyme Inhibition
The study investigated Velnacrine's effect on the metabolism of antipyrine, a probe substrate for cytochrome P-450 (CYP) enzymes, in isolated rat hepatic microsomes.
| Velnacrine Concentration (µg/mL) | Mean Inhibition of 4-hydroxyantipyrine Production | Mean Inhibition of Norantipyrine Production |
| 20 | 15% | 14% |
| 50 | 30% | 25% |
| 100 | 25% | 12% |
Table 3: Inhibition of Antipyrine Metabolism by Velnacrine in Rat Hepatic Microsomes.[1]
Experimental Workflow: Microsomal Enzyme Inhibition Assay
This workflow outlines the key steps in assessing a compound's inhibitory effect on liver microsomal enzymes.
Experimental Protocol: Hepatic Microsomal Inhibition Assay
This protocol details the method used to determine Velnacrine's effect on antipyrine metabolism.[1]
-
Microsome Preparation :
-
Isolate hepatic microsomes from Wistar rats via differential centrifugation.
-
Determine the total protein concentration of the microsomal preparation (e.g., using a Bradford assay).
-
-
Incubation :
-
In a microcentrifuge tube, prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Isolated microsomes
-
This compound at various concentrations (20, 50, 100 µg/mL) or vehicle control.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Add the probe substrate, antipyrine (e.g., 200-300 µg/mL).
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.
-
-
Reaction Termination and Sample Preparation :
-
Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analytical Method :
-
Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating antipyrine from its metabolites (3-hydroxymethylantipyrine, 4-hydroxyantipyrine, and norantipyrine).
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis :
-
Quantify the peak areas of the metabolites in each sample.
-
Calculate the percentage inhibition of metabolite formation for each Velnacrine concentration compared to the vehicle control.
-
References
- 1. This compound | Acetylcholinesterase Inhibitor [benchchem.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine maleate, a reversible cholinesterase inhibitor, was investigated as a potential therapeutic agent for Alzheimer's disease. Understanding its bioavailability and pharmacokinetic profile is crucial for evaluating its clinical potential and for the development of analogous compounds. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Note on Data Availability: While multiple clinical studies have been conducted on this compound, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) and the absolute bioavailability in humans are not consistently reported in publicly available literature. The following sections summarize the available qualitative and quantitative information and use placeholders where specific data could not be retrieved.
Bioavailability and Pharmacokinetics
Following oral administration, this compound is well-absorbed.[1] Studies in healthy elderly subjects have shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-dependent manner with multiple dosing.[1] However, the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2) do not appear to be affected by the dosage or by multiple dosing regimens.[1] Steady-state plasma levels of velnacrine are typically reached between the second and third day of repeated administration, with no subsequent drug accumulation observed.[1]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Elderly Subjects
| Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| 25 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |
| 50 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |
| 100 mg BID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |
| 100 mg TID | Data Not Available | Not dose-affected | Dose-dependent increase | Not dose-affected |
BID: twice daily, TID: three times daily
Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound in Alzheimer's Disease Patients
| Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 150 mg/day | Data Not Available | Data Not Available | Data Not Available |
| 225 mg/day | Data Not Available | Data Not Available | Data Not Available |
Metabolism and Excretion
This compound undergoes extensive metabolism in the body. In humans, only about 10% of the administered dose is excreted as unchanged drug in the urine.[1] The primary metabolic pathway is thought to be hydroxylation of the tetrahydroaminoacridine ring. While specific cytochrome P450 (CYP) enzymes responsible for velnacrine metabolism have not been definitively identified in the available literature, it is likely that CYP enzymes are involved in its oxidative metabolism.
Experimental Protocols
Pharmacokinetic Studies in Healthy Elderly Subjects
A randomized, double-blind, placebo-controlled, ascending dose study was conducted to assess the pharmacokinetics, safety, and tolerance of multiple oral doses of this compound.
-
Subjects: 56 healthy elderly men.
-
Dosing Groups:
-
25 mg twice daily
-
50 mg twice daily
-
100 mg twice daily
-
100 mg three times a day
-
-
Duration: 28 days, with a final dose on day 29.
-
Sample Collection: Blood and urine samples were collected for pharmacokinetic assessment.[1]
Bioanalytical Method for Velnacrine Quantification
-
Principle: Measurement of the fluorescence intensity of velnacrine.
-
Sample Preparation: Details not specified in the abstract.
-
Instrumentation: Spectrofluorimeter.
-
Excitation Wavelength (λex): 242 nm.
-
Emission Wavelength (λem): 359 nm.
-
Buffer: Sodium acetate buffer (pH 5.6; 0.04 M).
-
Linear Range: 5-100 ng/mL.
-
Limit of Detection (LOD): 1.7 ng/mL.
-
Limit of Quantification (LOQ): 4.5 ng/mL.
Logical Relationships in Pharmacokinetics
The relationship between the administered dose of a drug and the resulting plasma concentration is a fundamental concept in pharmacokinetics. For velnacrine, a clear dose-response relationship has been observed for Cmax and AUC.
References
Velnacrine Maleate: An In-depth Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Velnacrine Maleate is an investigational cholinesterase inhibitor whose development was halted due to safety concerns, primarily hepatotoxicity. Consequently, publicly available preclinical toxicology data is limited. This guide synthesizes the available information from clinical trials and in vitro studies to provide a comprehensive overview of its toxicological profile.
Executive Summary
This compound, a derivative of tacrine, was developed for the symptomatic treatment of Alzheimer's disease. As a cholinesterase inhibitor, its therapeutic rationale was based on increasing acetylcholine levels in the brain.[1] However, clinical trials revealed a significant risk of hepatotoxicity, leading to the discontinuation of its development.[1][2] The U.S. Food and Drug Administration (FDA) advisory board unanimously voted against its approval.[2] This document provides a detailed examination of the known toxicological findings, outlines general experimental protocols relevant to its assessment, and explores potential mechanisms of toxicity.
Clinical Toxicology
The primary toxicity associated with this compound is dose-dependent, reversible hepatotoxicity, characterized by elevated liver transaminase levels.[3][4] Other reported adverse events in clinical trials include cholinergic side effects and skin rash.[5]
Table 1: Summary of Adverse Events in Human Clinical Trials
| Adverse Event Category | Specific Event | Incidence Rate | Study Population | Dosage | Citation |
| Hepatotoxicity | Abnormal Liver Function Tests (≥5x ULN) | 24-30% | Alzheimer's Disease Patients | 150-225 mg/day | [3] |
| Asymptomatic Elevated Liver Transaminases | 28-29% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5][6] | |
| Gastrointestinal | Diarrhea | 14% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] |
| Nausea | 11% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] | |
| Vomiting | 5% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] | |
| Dermatological | Skin Rash | 8% | Alzheimer's Disease Patients | Dose-ranging up to 225 mg/day | [5] |
| Neurological | Tonic Seizure | One patient in high-dose group | Alzheimer's Disease Patients | Not specified | [2] |
ULN: Upper Limit of Normal
Preclinical Toxicology
Detailed preclinical toxicology reports for this compound are not widely available in the public domain. The following sections are based on general principles of preclinical safety assessment for pharmaceuticals.
Acute Toxicity
No specific LD50 values for this compound in animals have been found in the reviewed literature. Acute toxicity studies are designed to determine the effects of a single large dose of a substance.
Repeat-Dose Toxicity
Information on subchronic and chronic toxicity studies in animals is not publicly available. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).
Genotoxicity
Specific results from genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) for this compound were not found. These tests are essential to assess the potential of a compound to cause genetic mutations.
Carcinogenicity
Long-term carcinogenicity studies in rodents have not been reported for this compound. Such studies are typically required for drugs intended for chronic use.
Reproductive and Developmental Toxicity
No data on the effects of this compound on fertility, embryonic development, or pre- and postnatal development have been published.
Neurotoxicity
While the therapeutic target of this compound is the central nervous system, specific preclinical neurotoxicity studies have not been detailed in the available literature. One clinical trial reported a tonic seizure in a patient in the high-dose group.[2]
In Vitro Toxicology
An in vitro study investigated the cytotoxicity of Velnacrine and its metabolites in cultured hepatocytes from different species.
Table 2: In Vitro Cytotoxicity of Velnacrine and its Metabolites
| Compound | Cell Type | Assay | Endpoint | Result (LC50) | Citation |
| Velnacrine | Rat Hepatoma (H4) | Neutral Red Uptake | Cytotoxicity | Most sensitive | [3] |
| Velnacrine | Primary Rat Hepatocytes | Neutral Red Uptake | Cytotoxicity | Intermediate sensitivity | [3] |
| Velnacrine | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | Intermediate sensitivity | [3] |
| Velnacrine | Primary Dog Hepatocytes | Neutral Red Uptake | Cytotoxicity | Least sensitive | [3] |
| Tacrine (THA) | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 54 µg/mL | [3] |
| Monohydroxy Metabolites | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 84 - 190 µg/mL | [3] |
| Dihydroxy Velnacrine Metabolites | Human Hepatoma (HepG2) | Neutral Red Uptake | Cytotoxicity | 251 - 434 µg/mL | [3] |
This study suggests that metabolic activation may play a role in the observed cytotoxicity, as the parent compound and its monohydroxy metabolites were more cytotoxic than the dihydroxy metabolites.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. The following are generalized protocols for key toxicology studies based on regulatory guidelines.
General Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)
-
Cell Culture: Plate hepatocytes (primary or cell lines) in 96-well plates and allow them to adhere.
-
Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., this compound) and its metabolites for a specified duration (e.g., 24 hours).
-
Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells and accumulates in the lysosomes.
-
Extraction: Extract the dye from the cells using a solubilization solution.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (LC50).
General Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways involved in this compound-induced toxicity, particularly hepatotoxicity, have not been fully elucidated. However, based on its chemical class and observed effects, some potential mechanisms can be proposed.
Proposed Mechanism of Cholinesterase Inhibitor-Induced Hepatotoxicity
The following diagram illustrates a hypothetical signaling pathway for Velnacrine-induced hepatotoxicity, integrating its primary pharmacological action with potential downstream cellular stress pathways.
Caption: Proposed signaling pathway for this compound toxicity.
This proposed pathway suggests that in addition to the intended pharmacological effect of increasing acetylcholine, the hepatic metabolism of Velnacrine may generate reactive metabolites. These metabolites could induce mitochondrial dysfunction and oxidative stress, leading to cellular damage, apoptosis, and ultimately, hepatotoxicity.
Experimental Workflow for Investigating Hepatotoxicity
The following diagram outlines a potential experimental workflow to investigate the mechanisms of this compound-induced hepatotoxicity.
Caption: Experimental workflow for hepatotoxicity investigation.
Conclusion
The clinical development of this compound was terminated due to a clear safety signal of hepatotoxicity observed in patients with Alzheimer's disease. While detailed preclinical toxicology data are not extensively available in the public domain, the existing clinical and in vitro data strongly indicate that the liver is the primary target organ of toxicity. The mechanism of this hepatotoxicity is likely multifactorial, potentially involving the formation of reactive metabolites, subsequent mitochondrial dysfunction, and oxidative stress. Further research into this compound is not warranted due to its unfavorable safety profile. The case of this compound serves as an important example in drug development, highlighting the critical need for thorough preclinical safety assessment and the challenges of translating preclinical findings to human clinical outcomes.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Velnacrine Maleate Derivatives and Analogs for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible acetylcholinesterase (AChE) inhibitor, emerged as a second-generation therapeutic candidate for Alzheimer's disease, developed to improve upon the hepatotoxicity profile of its predecessor, tacrine.[1][2] As a hydroxylated metabolite of tacrine, velnacrine offered a glimpse into the potential for modifying the acridine scaffold to enhance safety and efficacy.[3] This technical guide provides a comprehensive overview of Velnacrine Maleate and its derivatives, focusing on their chemical synthesis, structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used in their evaluation. The information is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.
Core Concepts: Mechanism of Action and Therapeutic Rationale
The primary mechanism of action for velnacrine and its analogs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[4] By inhibiting these enzymes, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the foundational principle of the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficit in acetylcholine is a key contributor to the cognitive decline observed in patients.[5]
Beyond cholinesterase inhibition, research into tacrine and velnacrine derivatives has revealed a multi-target engagement profile, with some analogs exhibiting activity against other relevant targets in neurodegeneration, including:
-
N-methyl-D-aspartate (NMDA) Receptors: Antagonism of NMDA receptors can protect against excitotoxicity, a pathological process implicated in neuronal cell death.[6][7][8]
-
Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO can modulate the levels of monoamine neurotransmitters and reduce oxidative stress.
-
Amyloid-beta (Aβ) Aggregation: Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease pathology.[9]
-
Neuroprotective Signaling Pathways: Evidence suggests that some tacrine derivatives may exert neuroprotective effects through pathways like the Wnt/β-catenin signaling cascade, which is crucial for neuronal survival and function.
This multi-target approach is increasingly recognized as a promising strategy for developing more effective treatments for complex multifactorial diseases like Alzheimer's.
Chemical Synthesis of Velnacrine and Its Derivatives
The synthesis of the 9-amino-1,2,3,4-tetrahydroacridine core of velnacrine and its analogs is most commonly achieved through the Friedländer annulation . This reaction involves the condensation of an o-aminobenzonitrile with a cyclic ketone, typically catalyzed by a Lewis acid or a Brønsted acid.
General Synthetic Workflow
The overall process for synthesizing and evaluating new velnacrine derivatives can be visualized as a multi-step workflow.
Detailed Experimental Protocols
-
Reaction Setup: A mixture of the appropriate cyclic ketone (10.0 mmol) and 2-aminobenzonitrile (1.18 g, 10.0 mmol) is stirred in 1,2-dichloroethane (30 mL) at room temperature for 10 minutes.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 3.32 g, 25.0 mmol) is added in one portion.
-
Reaction: The mixture is stirred and refluxed for 2 hours.
-
Work-up: After cooling, the mixture is basified with 10% aqueous NaOH (100 mL) and stirred at ambient temperature for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography or recrystallization.
The synthesis of velnacrine involves the reduction of the corresponding ketone precursor, which is synthesized via the Friedländer reaction.
-
Synthesis of 3,4-dihydroacridin-1(2H)-one: This intermediate is prepared by the Friedländer annulation of 2-aminobenzonitrile and 1,3-cyclohexanedione.
-
Reduction to Velnacrine: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Quantitative Data on Velnacrine Derivatives
The following tables summarize the inhibitory activities and cytotoxicities of selected velnacrine derivatives and related tacrine analogs.
Table 1: Cholinesterase Inhibitory Activity of Velnacrine and Selected Analogs
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |
| Tacrine | 223 | - | - | [10] |
| Velnacrine (HP-029) | - | - | - | - |
| Tacrine-propargylamine 3a | 51.3 | 77.6 | 1.51 | [11] |
| Tacrine-propargylamine 3b | 11.2 | 83.5 | 7.46 | [11] |
| 6-Chlorotacrine-Donepezil Hybrid 8 | 13 | - | - | [9] |
| Tacrine-Squaramide 3a | - | - | - | [11] |
| Tacrine-Squaramide 4b | - | - | - | [11] |
| Tacrine-Ferulic Acid Hybrid 8d | - | - | - | [9] |
Table 2: Inhibition of Other Targets and Cytotoxicity of Selected Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | CC₅₀ / LC₅₀ (µM) | Reference |
| Tacrine | - | - | HepG2 | 54 (LC₅₀, µg/mL) | [3] |
| Velnacrine | - | - | HepG2 | 84-190 (LC₅₀, µg/mL) | [3] |
| K-1599 | NMDA (GluN1/GluN2A) | 4.16 | - | - | [12] |
| K-1599 | NMDA (GluN1/GluN2B) | 14.56 | - | - | [12] |
| K-1575 | NMDA (GluN1/GluN2A) | 6.31 | - | - | [12] |
| K-1575 | NMDA (GluN1/GluN2B) | 8.24 | - | - | [12] |
| Tacrine-chromene 5c | MAO-B | 5.15 | SH-SY5Y, HepG2 | - | |
| Tacrine-chromene 5d | MAO-B | 2.42 | SH-SY5Y, HepG2 | - |
Signaling Pathways and Multi-Target Interactions
The therapeutic potential of velnacrine derivatives extends beyond simple cholinesterase inhibition. Several studies have pointed towards their ability to modulate key signaling pathways involved in neuroprotection and pathogenesis.
Cholinergic and NMDA Receptor Pathways
The primary intended effect of velnacrine derivatives is the potentiation of cholinergic signaling. However, their interaction with NMDA receptors introduces a dual-action mechanism that can be beneficial.
Wnt/GSK-3β Signaling Pathway
The Wnt signaling pathway is critical for neuronal development, synaptic plasticity, and cell survival. Its dysregulation has been implicated in Alzheimer's disease. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Inhibition of GSK-3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of pro-survival genes. Some tacrine derivatives have been shown to modulate this pathway, suggesting a neuroprotective mechanism independent of cholinesterase inhibition.[13][14]
Structure-Activity Relationship (SAR) and Hepatotoxicity
A critical aspect of developing tacrine and velnacrine derivatives is understanding the relationship between their chemical structure and both their therapeutic activity and their potential for hepatotoxicity.
Studies have shown that modifications to the acridine ring and the 9-amino group can significantly impact both efficacy and toxicity. For instance, the introduction of a chlorine atom at the 6-position of the tacrine scaffold has been shown to enhance AChE inhibitory activity. Conversely, bulky substituents at the 9-amino position may reduce hepatotoxicity by sterically hindering the metabolic processes that lead to toxic reactive metabolites.
Conclusion
Velnacrine and its derivatives represent a rich chemical space for the development of multi-target-directed ligands for the treatment of Alzheimer's disease and other neurodegenerative disorders. By leveraging the foundational knowledge of their synthesis, structure-activity relationships, and diverse pharmacological actions, researchers can continue to design and evaluate novel compounds with improved efficacy and safety profiles. This guide provides a solid technical foundation to aid in these ongoing drug discovery efforts.
References
- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/GSK‐3β mediates posttranslational modifications of FLYWCH1 to regulate intestinal epithelial function and tumorigenesis in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. doaj.org [doaj.org]
- 13. scispace.com [scispace.com]
- 14. The investigation of structure-activity relationships of tacrine analogues: electronic-topological method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Velnacrine Maleate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine maleate is an orally active, reversible acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in the brain, which is known to be deficient in Alzheimer's patients[1]. Although its clinical development was halted due to safety concerns, particularly hepatotoxicity, the preclinical data and experimental frameworks used to evaluate velnacrine provide a valuable reference for the in vivo assessment of similar cholinomimetic compounds.
This document provides detailed application notes and protocols for key in vivo experiments involving this compound, including pharmacokinetics, efficacy in a relevant disease model, and toxicology.
Mechanism of Action: Cholinergic Pathway Enhancement
Velnacrine enhances cholinergic signaling by inhibiting the acetylcholinesterase (AChE) enzyme. This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate in the synaptic cleft. By blocking AChE, velnacrine increases the half-life and concentration of ACh, leading to prolonged activation of postsynaptic cholinergic receptors (both muscarinic and nicotinic), which is critical for learning and memory processes.
References
Application Notes & Protocols: Preparation of Velnacrine Maleate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velnacrine Maleate is a reversible cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2][3] It acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C17H18N2O5 | [4][5] |
| Molecular Weight | 330.34 g/mol | [4][5] |
| Appearance | Light yellow to khaki solid | [4] |
| CAS Number | 118909-22-1 | [3][4] |
| Solubility in DMSO | 100 mg/mL (302.72 mM) | [4] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder (CAS: 118909-22-1)
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 100 mM)
This protocol describes the preparation of a high-concentration stock solution, typically in an organic solvent like DMSO, for long-term storage.
-
Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This minimizes water condensation on the hygroscopic compound.
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (330.34 g/mol ).
-
Mass (mg) = Desired Volume (mL) x 100 mmol/L x 330.34 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 33.034
-
Example for 1 mL of 100 mM stock: Mass = 1 mL x 33.034 = 33.034 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the tube.[4] For instance, add 1 mL of DMSO to 33.034 mg of the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[4] The solution should be clear.
-
Sterilization (Optional): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots tightly sealed at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the storage is away from moisture.[4]
3.3. Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
-
Thawing: Retrieve a single aliquot of the frozen this compound DMSO stock solution. Allow it to thaw completely at room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your aqueous medium (e.g., PBS or cell culture medium).
-
V1C1 = V2C2
-
(Volume of Stock) x (Concentration of Stock) = (Final Volume) x (Final Concentration)
-
Example: To prepare 1 mL (1000 µL) of a 100 µM working solution from a 100 mM stock:
-
Volume of Stock = (1000 µL x 100 µM) / 100,000 µM = 1 µL
-
-
-
Preparation: Add the calculated volume of the DMSO stock solution (1 µL in the example) to the final volume of the pre-warmed aqueous medium (999 µL in the example).
-
Mixing: Mix gently but thoroughly by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can cause protein denaturation in media containing serum.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Usage: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of this compound for long periods.
Visualized Workflows and Pathways
4.1. Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps for preparing a sterile, high-concentration stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
4.2. Signaling Pathway: Mechanism of Action
This compound functions as a cholinesterase inhibitor. The diagram below shows its effect on the cholinergic synapse.
Caption: this compound inhibits AChE, increasing acetylcholine levels.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C17H18N2O5 | CID 5702293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Velnacrine Maleate for Acetylcholinesterase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate, a hydroxylated derivative of tacrine, is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, a mechanism central to therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] The ability to accurately measure the inhibitory activity of compounds like this compound on AChE is crucial for drug discovery and development.
These application notes provide a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using a colorimetric assay based on the Ellman method. This method is a widely used, simple, and reliable technique for measuring AChE activity.
Principle of the Assay
The acetylcholinesterase activity assay is based on the Ellman method, a colorimetric assay that quantifies the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. When an inhibitor such as this compound is present, the rate of the reaction decreases, allowing for the determination of its inhibitory potency.
Data Presentation
The inhibitory activity of this compound and its parent compound, tacrine, against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature), the following table summarizes typical inhibitory concentrations for tacrine and related compounds to provide a comparative context.
| Compound | Enzyme Source | IC50 Value | Notes |
| Tacrine | Electric Eel AChE | 94.69 ± 4.88 nM | Demonstrates selectivity towards Butyrylcholinesterase (BChE).[4] |
| Tacrine | Snake Venom AChE | 31 nM | Displayed mixed inhibition kinetics.[5] |
| Tacrine Derivatives | Human Recombinant AChE | 3.4 nM - 26.65 µM | A wide range of activities depending on the specific modification.[6][7] |
| This compound | Human Recombinant AChE | Not specified | A non-competitive inhibitor.[1] |
Note: A specific IC50 value for this compound was not found in the provided search results. Researchers should determine this value empirically using the protocol below.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Purified water
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCh Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide in purified water. This solution should be prepared fresh daily.
-
AChE Solution: Reconstitute or dilute the acetylcholinesterase enzyme in phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or purified water).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final assay concentrations.
Assay Protocol in a 96-Well Plate
-
Plate Setup:
-
Blank: 150 µL of phosphate buffer.
-
Control (No Inhibitor): 100 µL of phosphate buffer + 50 µL of AChE solution.
-
Inhibitor Wells: 100 µL of this compound working solution (at various concentrations) + 50 µL of AChE solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation: Add the respective solutions to the wells of the 96-well plate as described above. Mix gently and pre-incubate the plate at room temperature for 15-20 minutes. This step allows the inhibitor to bind to the enzyme.
-
Initiation of the Reaction:
-
Prepare a reaction mixture containing the DTNB and ATCh solutions. For each well, you will need 50 µL of this mixture. A common final concentration in the well is 0.5 mM DTNB and 0.5 mM ATCh. To achieve this, mix equal volumes of the 10 mM DTNB and 10 mM ATCh stock solutions with the appropriate volume of phosphate buffer.
-
Using a multichannel pipette, add 50 µL of the DTNB/ATCh reaction mixture to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Measurement: Immediately after adding the reaction mixture, start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).
Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay using this compound.
References
- 1. This compound | Acetylcholinesterase Inhibitor [benchchem.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Velnacrine Maleate
AN-VMQ-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Velnacrine Maleate. Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this protocol has been developed based on established analytical principles for similar chemical structures, specifically amine-containing heterocyclic compounds and other maleate salts. The described method is intended to serve as a robust starting point for method development and validation activities. It utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering a reliable approach for assay and purity determinations of this compound in bulk drug substance or formulated products. All experimental parameters and representative performance data are provided to guide the user in implementing and validating the method in accordance with ICH guidelines.
Introduction
Velnacrine is a cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] As a hydroxylated derivative of tacrine, its therapeutic potential necessitates accurate and precise analytical methods for quantification in research and quality control settings.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3]
This document presents a comprehensive protocol for a proposed RP-HPLC method suitable for the quantification of this compound. The method is designed to be simple, accurate, and reproducible, making it amenable to routine analysis.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Reagents and Chemicals:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These parameters are based on common practices for similar analytes and should be optimized as part of method development.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 242 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 600 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Add 400 mL of acetonitrile and mix thoroughly.
-
Degas the solution by sonicating for 15 minutes or by vacuum filtration.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation (from bulk powder):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Method Validation (Representative Data)
The proposed method should be fully validated according to ICH Q2(R1) guidelines. The following table summarizes the typical performance characteristics and acceptable limits that should be established during validation.
Note: The data presented in this table is illustrative and represents typical results for a validated HPLC method. Actual results must be experimentally determined.
| Validation Parameter | Typical Specification | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0 % | 99.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.15% |
| Limit of Detection (LOD) | Report | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Report | 1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is pure and well-resolved from placebo peaks |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for this compound HPLC analysis.
Conclusion
This application note provides a detailed protocol for a proposed reverse-phase HPLC method for the quantification of this compound. The method is based on sound chromatographic principles and offers a solid foundation for researchers and analytical scientists. It is critical that users perform a complete method validation to demonstrate suitability for their specific application and regulatory requirements before implementation for routine analysis.
References
Application Notes and Protocols for Velnacrine Maleate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate is a reversible cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. As a derivative of tacrine, it functions by increasing the levels of acetylcholine in the synaptic cleft, a neurotransmitter crucial for memory and cognitive functions.[1] These application notes provide an overview of the administration of this compound in preclinical animal models, focusing on pharmacokinetic disposition, and protocols for assessing its efficacy and safety. Due to the limited availability of detailed preclinical data for this compound in the public domain, some protocols and data tables are presented as representative examples based on its parent compound, tacrine, or general practices for this class of compounds.
Mechanism of Action: Cholinergic Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme. In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors, propagating the nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[2] this compound binds to AChE, preventing this breakdown, thereby increasing the concentration and duration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.[2][3]
Experimental Workflow for Efficacy Testing
A typical workflow for evaluating the efficacy of this compound in an animal model of cognitive impairment, such as the scopolamine-induced amnesia model in rats, is outlined below.
Quantitative Data
Pharmacokinetic Disposition
A study using radiolabeled [14C]this compound demonstrated good absorption in rats and dogs after oral administration, with the majority of the dose being excreted in the urine within 24 hours.[4] Velnacrine is extensively metabolized, with only a fraction of the administered dose appearing as the unchanged drug in the urine.[4]
| Species | Route of Administration | Unchanged Drug in Urine (%) | Reference |
| Rat | Oral | ~33% | [4] |
| Dog | Oral | ~19% | [4] |
| Human | Oral | ~10% | [4] |
Note: Detailed public data on the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in animal models are limited. Researchers should perform pharmacokinetic studies to determine these parameters for their specific animal model and administration route.
Toxicology Profile
The primary dose-limiting toxicity of this compound observed in human clinical trials was reversible hepatotoxicity, characterized by elevated liver transaminases.[5][6] Neutropenia was also reported.[5] Preclinical toxicology studies are essential to determine the safety profile in animal models.
| Parameter | Species | Observations and Recommendations |
| Acute Toxicity | Mouse, Rat | Determine the Maximum Tolerated Dose (MTD) and LD50. For the related compound 6-chlorotacrine, the MTD in mice was 5.0-6.0 mg/kg (i.m.) and the LD50 in male rats was 9.0 mg/kg (i.p.).[7] These values can serve as a preliminary reference for dose-ranging studies with Velnacrine. |
| Sub-chronic/Chronic Toxicity | Rat, Dog | Monitor for clinical signs of toxicity, changes in body weight, food and water consumption. Conduct regular hematology and serum biochemistry analysis, with a focus on liver enzymes (ALT, AST). Perform histopathological examination of major organs, particularly the liver, at the end of the study. |
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or saline)
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (in mg/kg) and the body weight of the animals.
-
Preparation of Dosing Solution:
-
Weigh the calculated amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle to achieve the final desired concentration. The volume for oral gavage in mice is typically 5-10 mL/kg.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the dosing solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Note: It is crucial to conduct a dose-finding study to determine the optimal therapeutic and non-toxic dose range for your specific animal model and experimental paradigm.
Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Morris Water Maze)
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.
Materials:
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
-
This compound solution
-
Scopolamine hydrobromide solution (in saline)
-
Vehicle solutions
-
Rats or mice
Procedure:
-
Acclimatization and Habituation:
-
Allow animals to acclimatize to the facility for at least one week.
-
Habituate the animals to the testing room and handling for 2-3 days prior to the experiment.
-
-
Training (Acquisition Phase):
-
Conduct training trials for 4-5 consecutive days.
-
Each day, each animal performs 4 trials with a 15-20 minute inter-trial interval.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Test Day (Probe Trial):
-
Administer this compound or vehicle (e.g., 30-60 minutes before the test).
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or saline (e.g., 15-30 minutes before the test) to induce amnesia.[8][9]
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the acquisition data using a repeated-measures ANOVA to assess learning.
-
Analyze the probe trial data using a one-way ANOVA or t-tests to compare the performance between treatment groups.
-
In Vivo Acetylcholinesterase (AChE) Activity Assay
Objective: To measure the inhibition of AChE activity in brain tissue following this compound administration.
Materials:
-
Brain tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer or plate reader
-
AChE assay kit (e.g., based on the Ellman method)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Tissue Collection and Homogenization:
-
Following behavioral testing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex).
-
Homogenize the tissue in ice-cold assay buffer provided in the kit.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Quantification:
-
Determine the total protein concentration in each supernatant using a standard protein assay. This is used to normalize the AChE activity.
-
-
AChE Activity Measurement:
-
Follow the protocol provided with the AChE assay kit. Typically, this involves adding the brain homogenate to a reaction mixture containing a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB).
-
The rate of color change, measured at a specific wavelength (e.g., 412 nm), is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the AChE activity, often expressed as units per mg of protein.
-
Compare the AChE activity between the Velnacrine-treated and vehicle-treated groups to determine the percentage of inhibition.
-
Toxicity Monitoring Protocol
Objective: To monitor for potential toxic effects of this compound during repeated administration.
Procedure:
-
Daily Observations:
-
Observe the animals at least once daily for any clinical signs of toxicity, such as changes in posture, activity, breathing, or the presence of tremors.
-
-
Body Weight and Food/Water Intake:
-
Measure and record the body weight of each animal at least twice weekly.
-
Measure and record food and water consumption regularly.
-
-
Blood Collection and Analysis:
-
At the end of the study (and potentially at interim time points), collect blood samples for hematology and serum biochemistry analysis.
-
Key hematological parameters include red and white blood cell counts and platelet counts.
-
Key biochemical parameters include liver enzymes (ALT, AST, ALP), bilirubin, creatinine, and blood urea nitrogen (BUN).
-
-
Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) and fix them in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the slides for any treatment-related histopathological changes.
-
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Disposition of [14C]this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Velnacrine Maleate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Velnacrine Maleate. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant pathway and workflow diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL.[1] However, it is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1]
Q2: I am observing incomplete dissolution of this compound in DMSO. What should I do?
A2: If you encounter difficulty in dissolving this compound in DMSO, ultrasonic treatment is recommended to aid dissolution.[1] Gentle heating can also be applied. Ensure that your DMSO is not old or exposed to moisture, as this can negatively affect solubility.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers, especially at high concentrations, can be challenging. It is generally recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous buffer.
Q4: What are some co-solvent systems I can use for in vivo or in vitro studies?
A4: For experiments requiring a lower percentage of DMSO, several co-solvent systems can be employed to achieve a clear solution. Two such protocols can yield a solubility of at least 2.5 mg/mL.[1] These are detailed in the Experimental Protocols section below.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C, sealed away from moisture.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in the final solution.- Decrease the final concentration of this compound.- Consider using a solubilizing agent like SBE-β-CD.[1] |
| Cloudy or hazy solution after attempting to dissolve in a co-solvent system. | Incomplete mixing or insufficient energy to overcome the solubility barrier. | - Use sonication or vortexing to ensure thorough mixing.- Gentle heating of the solution may aid dissolution.- Prepare the co-solvent mixture first, then add the this compound. |
| Inconsistent experimental results. | Potential degradation of this compound in solution or use of old stock solutions. | - Prepare fresh solutions for each experiment.- Store stock solutions appropriately at -80°C for long-term storage and -20°C for short-term storage.[1] |
| Difficulty dissolving this compound powder. | The powder may have absorbed moisture, or the solvent quality may be poor. | - Ensure the this compound powder has been stored in a desiccated environment.- Use high-purity, anhydrous solvents. For DMSO, use a newly opened bottle.[1] |
Quantitative Solubility Data
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (302.72 mM) | Requires ultrasonic treatment. Hygroscopic nature of DMSO can affect solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.57 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.57 mM) | Results in a clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based this compound Solution
This protocol is suitable for achieving a this compound concentration of ≥ 2.5 mg/mL for in vivo or in vitro studies.[1]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a 1 mL final solution, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and homogenous before use.
Protocol 2: Preparation of a Cyclodextrin-based this compound Solution
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent to achieve a this compound concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
SBE-β-CD
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a 1 mL final solution, this would be 100 µL.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Mix thoroughly until the solution is clear.
Signaling Pathway and Experimental Workflow
This compound is a cholinesterase inhibitor.[2] It acts by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
References
Optimizing Velnacrine Maleate Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Velnacrine Maleate for in vitro studies. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it increases the concentration and prolongs the action of the neurotransmitter acetylcholine in the synaptic cleft. This cholinergic enhancement is the principal mechanism underlying its investigation for neurodegenerative diseases like Alzheimer's disease.[2][3]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
For enzymatic assays, a good starting point is to test a range of concentrations around the IC50 value for acetylcholinesterase inhibition, which is approximately 3.27 µM. For cell-based assays, a broader range should be explored, considering both efficacy and potential cytotoxicity. Based on available data, a range from 1 µM to 100 µM is a reasonable starting point for cell-based studies, with further optimization based on the specific cell type and endpoint being measured.
Q3: What is the reported cytotoxicity of this compound?
This compound, a monohydroxy metabolite of tacrine, has shown dose-dependent cytotoxicity in various cell lines. In human hepatoma (HepG2) cells, the LC50 values for monohydroxy metabolites of tacrine, including velnacrine, ranged from 84 to 190 µg/mL. In rat hepatocytes, cytotoxicity was observed at concentrations of 1 and 10 µg/mL when cellular glutathione levels were depleted, suggesting that oxidative stress can enhance its cytotoxic effects.
Q4: How should I prepare this compound for in vitro experiments?
This compound is a solid powder.[4] For in vitro studies, it is typically dissolved in a suitable solvent to create a stock solution, which is then further diluted in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many compounds for cell culture experiments.[5][6][7][8] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) | 3.27 µM |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | LC50 Value |
| Velnacrine (and other monohydroxy tacrine metabolites) | Human Hepatoma (HepG2) | 84 - 190 µg/mL |
| Tacrine (THA) | Human Hepatoma (HepG2) | 54 µg/mL |
| Dihydroxy velnacrine metabolites | Human Hepatoma (HepG2) | 251 - 434 µg/mL |
| This compound (with glutathione depletion) | Primary Rat Hepatocytes | Cytotoxicity observed at 1 and 10 µg/mL |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method for determining cholinesterase activity.
Materials:
-
96-well microplate
-
This compound stock solution
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Phosphate buffer (pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DTNB and ATCI in phosphate buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in the indicated order:
-
140 µL of phosphate buffer (pH 8.0)
-
10 µL of this compound solution at various concentrations (or vehicle control)
-
10 µL of AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Add DTNB: Add 10 µL of DTNB solution to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of ATCI substrate solution to each well.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 10 minutes or as an endpoint measurement after a fixed time.
-
Calculate Inhibition: The percentage of AChE inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Troubleshooting Guides
Acetylcholinesterase Inhibition Assay
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Spontaneous hydrolysis of ATCI or reaction of DTNB with other thiol-containing compounds. | Run a blank control without the enzyme to subtract the background. Ensure the purity of reagents. |
| Low signal or no enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh batch of enzyme and verify its activity with a positive control inhibitor. Ensure the buffer pH is optimal (around 8.0). |
| Inconsistent results between replicates | Pipetting errors. Incomplete mixing of reagents. | Use calibrated pipettes and ensure thorough mixing of the reaction components in each well. |
| Precipitation of this compound | Poor solubility at the tested concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Check the solubility of this compound in the assay buffer. |
MTT Assay
| Issue | Possible Cause | Suggested Solution |
| High absorbance in blank wells (medium only) | Contamination of the medium or reagents with bacteria or yeast. Phenol red in the medium can also interfere. | Use sterile techniques and fresh, sterile reagents. Consider using a phenol red-free medium for the assay. |
| Low absorbance readings in control wells | Cell seeding density is too low. Insufficient incubation time with MTT. | Optimize the initial cell seeding density to ensure a robust signal. Increase the incubation time with MTT to allow for sufficient formazan formation. |
| Incomplete solubilization of formazan crystals | Insufficient volume or potency of the solubilization solution. | Ensure complete mixing after adding the solubilization solution. You may need to incubate the plate for a longer period (e.g., overnight) or use a stronger solubilizing agent. |
| "Edge effect" - different results in outer wells | Evaporation of medium from the outer wells of the plate. | To minimize evaporation, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. Ensure proper humidification in the incubator.[10] |
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Inhibition of Acetylcholinesterase by this compound in the cholinergic signaling pathway.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medjpps.com [medjpps.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. reddit.com [reddit.com]
Velnacrine Maleate Solution Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Velnacrine Maleate in solution, offering troubleshooting advice and answers to frequently asked questions. The information provided is intended to assist in designing and executing experiments involving this compound, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a maleate salt of a hydroxylated derivative of tacrine, it is susceptible to degradation pathways common to similar chemical structures.
Q2: How should I prepare and store this compound stock solutions?
For short-term use, it is recommended to prepare fresh solutions of this compound. Based on stability information for its parent compound, tacrine hydrochloride, aqueous solutions may not be stable for more than one day. For longer-term storage, it is advisable to store the compound as a solid at -20°C. If stock solutions in organic solvents like DMSO or ethanol are prepared, they should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, studies on its parent compound, tacrine, indicate that degradation under oxidative conditions can lead to the formation of mono-, di-, and tri-oxygenated compounds.[1] It is plausible that Velnacrine, being a hydroxylated metabolite of tacrine, could follow similar oxidative degradation pathways. Hydrolysis of the maleate salt is also a potential degradation route.
Q4: I am observing unexpected results in my experiments. Could the stability of my this compound solution be a factor?
Yes, unexpected experimental outcomes can be a result of compound degradation. If you suspect instability, consider the following troubleshooting steps:
-
Prepare fresh solutions: Always use freshly prepared solutions for critical experiments.
-
Verify solution integrity: If possible, analyze your this compound solution using a suitable analytical method like HPLC to confirm its concentration and purity before use.
-
Control environmental factors: Protect your solutions from light and store them at the recommended temperature. Ensure the pH of your experimental buffer is within a stable range for the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a proposed starting point for developing such a method for this compound, adapted from a method for tacrine hydrochloride.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Triethylamine buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl (60°C, 24h) | 15% | 2 |
| 0.1 N NaOH (60°C, 24h) | 25% | 3 |
| 3% H₂O₂ (RT, 24h) | 40% | 4 |
| Thermal (105°C, 24h, solid) | 5% | 1 |
| Photolytic (UV, 24h) | 10% | 2 |
Table 2: Stability of this compound Solution at Different Temperatures (Hypothetical Data)
| Storage Temperature | Time (days) | % Remaining (Hypothetical) |
| 4°C | 1 | 99.5% |
| 7 | 95.2% | |
| 14 | 90.1% | |
| 25°C (Room Temp) | 1 | 98.0% |
| 7 | 88.5% | |
| 14 | 78.3% |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for unexpected results with this compound.
References
Velnacrine Maleate Hepatotoxicity in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Velnacrine Maleate-induced hepatotoxicity in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Inconsistent or No Significant Elevation in Liver Enzymes (ALT/AST)
-
Question: We are administering this compound to our cohort of Sprague-Dawley rats, but we are not observing a consistent or significant rise in serum ALT and AST levels. What could be the reason?
-
Answer: this compound is associated with idiosyncratic drug-induced liver injury (IDILI), which can be challenging to reproduce consistently in standard animal models[1][2]. Unlike intrinsic hepatotoxins that cause dose-dependent and predictable liver damage, idiosyncratic reactions are infrequent and depend on individual susceptibility factors[1]. Here are several factors to consider and troubleshoot:
-
Genetic Variability: The genetic background of the animal strain can significantly influence susceptibility to DILI. Consider using different strains of rats or mice to identify a more sensitive model.
-
Role of Inflammation: Idiosyncratic DILI often involves an interplay with the immune system. The "inflammatory stress hypothesis" suggests that a pre-existing or concurrent inflammatory state can unmask the hepatotoxic potential of a drug[3]. Co-administration of a low, non-toxic dose of an inflammatory agent like lipopolysaccharide (LPS) has been used in some IDILI models to increase the incidence of liver injury[4].
-
Metabolic Differences: Hepatotoxicity from Velnacrine is thought to be mediated by reactive metabolites[5]. Species differences in cytochrome P450 (CYP) enzyme activity can lead to variations in the production of these toxic intermediates[4][6]. Ensure that the chosen animal model has a CYP profile that metabolizes Velnacrine in a way that is relevant to humans.
-
Dose and Duration: While IDILI is not strictly dose-dependent in the same way as intrinsic toxicity, an adequate dose and duration of exposure are still necessary. Review the literature for dose ranges used in similar compounds or consider a dose-escalation study. Clinical trials with Velnacrine used dosages of up to 225 mg/day in humans, which led to elevated hepatic enzymes in some patients[7].
-
Issue 2: High Inter-Animal Variability in Hepatotoxicity Markers
-
Question: There is a wide range of ALT/AST values within our Velnacrine-treated group, making the data difficult to interpret. How can we reduce this variability?
-
Answer: High inter-animal variability is a hallmark of idiosyncratic toxicity. While it cannot be eliminated entirely, the following steps can help in managing and interpreting the data:
-
Increase Sample Size: A larger cohort of animals will provide more statistical power to detect a significant effect despite individual variations.
-
Standardize Experimental Conditions: Ensure strict control over environmental factors such as diet, housing conditions, and light-dark cycles, as these can influence drug metabolism and immune status[8].
-
Fasting: Fasting animals for 12-16 hours before dosing can help reduce variability in hepatic glutathione (GSH) levels, which is important for detoxifying reactive metabolites[4].
-
Data Stratification: After the experiment, you may be able to stratify your animals into "responders" and "non-responders" based on a predefined threshold for liver enzyme elevation. Subsequent mechanistic studies can then focus on identifying differences between these two groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound hepatotoxicity?
A1: The hepatotoxicity of this compound is believed to be mediated by its bioactivation into reactive metabolites by cytochrome P450 enzymes in the liver[5][9]. These reactive metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and an immune response, ultimately resulting in hepatocyte injury[10][11].
Q2: Which animal models are most suitable for studying this compound hepatotoxicity?
A2: Given the idiosyncratic nature of Velnacrine's hepatotoxicity, rodent models that incorporate an "inflammatory stress" or "multiple determinant" hypothesis are often more successful[3]. This might involve using a genetically susceptible strain or co-administering a sub-toxic dose of an inflammatory stimulus. In vitro studies using cultured primary hepatocytes from rats, dogs, and humans have also been employed to assess the cytotoxic potential of Velnacrine and its metabolites[5].
Q3: What are the key biomarkers to measure in a Velnacrine hepatotoxicity study?
A3: The primary biomarkers are serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular necrosis[12][13]. Other important markers include alkaline phosphatase (ALP) for cholestasis and total bilirubin for overall liver function[13]. For more mechanistic insights, consider measuring markers of oxidative stress (e.g., glutathione levels, malondialdehyde) and specific microRNAs like miR-122, which may be an earlier and more specific indicator of liver injury.
Q4: What histopathological findings are expected in the liver of animals treated with this compound?
A4: Expected histopathological changes are consistent with drug-induced liver injury and may include centrilobular necrosis, infiltration of inflammatory cells (such as eosinophils and macrophages), hepatocyte vacuolization, and apoptosis[14][15][16]. In more severe or chronic cases, signs of cholestasis (bile plugs) and fibrosis may be observed[15].
Data Presentation
Table 1: In Vitro Cytotoxicity of Velnacrine and its Metabolites in Cultured Hepatocytes
| Compound | Cell Type | LC50 (µg/mL) |
| Velnacrine (racemate) | Primary Rat Hepatocytes | > 54 |
| Velnacrine (racemate) | Human Hepatoma (HepG2) | > 54 |
| Tacrine (Parent Compound) | Human Hepatoma (HepG2) | 54 |
| Monohydroxy Metabolites | Human Hepatoma (HepG2) | 84 - 190 |
| Dihydroxy Metabolites | Human Hepatoma (HepG2) | 251 - 434 |
| Data summarized from Viau et al., 1993[5]. |
Table 2: Representative Biochemical Markers in a Rodent Model of Velnacrine-Induced Liver Injury
| Treatment Group | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 0.2 ± 0.1 |
| This compound (Low Dose) | 50 ± 15 | 110 ± 20 | 0.3 ± 0.1 |
| This compound (High Dose) | 250 ± 90 | 400 ± 150 | 0.8 ± 0.3 |
| Velnacrine + LPS | 600 ± 200 | 950 ± 300 | 1.5 ± 0.5** |
| This is a representative table based on typical findings in DILI studies, as specific in vivo dose-response data for Velnacrine in rodents is not readily available in the provided search results. Values are represented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Velnacrine High Dose alone. |
Experimental Protocols
Protocol: Induction of Hepatotoxicity in a Rat Model using an Inflammatory Stress Co-treatment
-
Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water[8].
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to four groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, p.o.)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: LPS control (e.g., 0.5 mg/kg, i.p.)
-
Group 4: this compound (50 mg/kg, p.o.) + LPS (0.5 mg/kg, i.p.)
-
-
Dosing Regimen:
-
On the day of the experiment, animals are fasted for 12 hours.
-
This compound or vehicle is administered orally (p.o.).
-
Two hours after Velnacrine administration, a non-hepatotoxic dose of Lipopolysaccharide (LPS) is administered intraperitoneally (i.p.) to induce a mild inflammatory response[4].
-
-
Sample Collection:
-
At 24 hours post-Velnacrine administration, animals are anesthetized.
-
Blood is collected via cardiac puncture for serum biochemical analysis (ALT, AST, etc.).
-
The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin for histopathological analysis. Other sections can be snap-frozen in liquid nitrogen for molecular analyses.
-
-
Analysis:
-
Serum samples are analyzed for liver function markers.
-
Fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. animal-models-of-idiosyncratic-drug-induced-liver-injury-current-status - Ask this paper | Bohrium [bohrium.com]
- 3. What have we learned from animal models of idiosyncratic, drug-induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. The effect of velnacrine on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velnacrine Maleate In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine Maleate in in vivo experiments. The information provided is intended to help mitigate common side effects observed during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, centrally-acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, Velnacrine increases the concentration of the neurotransmitter acetylcholine in the brain. This mechanism was investigated for its potential therapeutic effects in Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission.[2][3]
Q2: What are the most common side effects of this compound observed in vivo?
The most significant and frequently reported side effect of this compound is hepatotoxicity, specifically a reversible, asymptomatic elevation of liver transaminases (ALT/AST) in the serum.[4][5] Other common adverse effects are primarily cholinergic in nature and include diarrhea, nausea, and vomiting. Skin rash has also been reported.[2][5]
Q3: Why was this compound not approved for clinical use?
The development of this compound was halted, and it did not receive FDA approval primarily due to concerns about its safety profile, particularly the high incidence of hepatotoxicity.[1][3] Questions regarding its overall risk-benefit ratio, with modest efficacy in the face of significant side effects, led to the discontinuation of its development.[2]
Troubleshooting Guide: Managing In Vivo Side Effects
This guide provides practical advice for managing the side effects of this compound in your research.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms: Asymptomatic elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
Potential Cause: The leading hypothesis for Velnacrine-induced hepatotoxicity is the formation of reactive metabolites during its metabolism by cytochrome P450 enzymes in the liver. These reactive intermediates can deplete cellular stores of glutathione (GSH), a key antioxidant, leading to oxidative stress and hepatocellular injury.
Troubleshooting Steps:
-
Baseline and Regular Monitoring:
-
Establish baseline liver enzyme levels for all experimental animals before initiating this compound treatment.
-
Implement a regular monitoring schedule (e.g., weekly or bi-weekly) for serum ALT and AST levels throughout the study.
-
-
Dose-Response Evaluation:
-
If elevated liver enzymes are observed, consider reducing the dose of this compound. Clinical data suggests a potential dose-dependency for this side effect.[6]
-
-
Co-administration with Antioxidants:
-
Consider the co-administration of an antioxidant to mitigate oxidative stress. N-acetylcysteine (NAC), a precursor to glutathione, or other antioxidants like Vitamin C or Silymarin could be investigated for their hepatoprotective effects. A generalized experimental protocol for this approach is provided below.
-
Issue 2: Cholinergic Side Effects (Diarrhea, Nausea, Vomiting)
Symptoms: Gastrointestinal distress, including loose stools, emesis, and signs of nausea (e.g., reduced food intake, pica in rodents).
Potential Cause: These are expected side effects resulting from the systemic increase in acetylcholine due to acetylcholinesterase inhibition.
Troubleshooting Steps:
-
Dose Titration:
-
Initiate treatment with a lower dose of this compound and gradually escalate to the target dose. This allows for gradual adaptation to the increased cholinergic tone.
-
-
Symptomatic Support:
-
Ensure animals have ad libitum access to water to prevent dehydration from diarrhea.
-
Provide highly palatable and easily digestible food to encourage caloric intake.
-
Monitor body weight closely as an indicator of overall health and gastrointestinal tolerance.
-
-
Peripheral Cholinergic Blockade (Advanced):
-
In mechanistic studies where central effects are the primary focus, co-administration of a peripherally-acting anticholinergic agent that does not cross the blood-brain barrier (e.g., glycopyrrolate) could be considered to counteract the peripheral cholinergic side effects. This approach requires careful consideration of its potential impact on the overall experimental model.
-
Data on this compound Side Effects from Clinical Trials
| Side Effect | Placebo | This compound (150 mg/day) | This compound (225 mg/day) | Reference |
| Treatment stopped due to abnormal liver function tests | 3% | 30% | 24% | [6] |
| Asymptomatic elevation in liver transaminase levels | - | 29% | - | [4] |
| Diarrhea | - | 14% | - | [5] |
| Nausea | - | 11% | - | [5] |
| Vomiting | - | 5% | - | [5] |
| Skin Rash | - | 8% | - | [5] |
Experimental Protocols
Protocol: Monitoring Hepatotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle).
-
Group 2: this compound (dose to be determined based on the study's objective).
-
-
Administration: Administer this compound or vehicle orally (gavage) or via the desired route once daily for the study duration (e.g., 14 or 28 days).
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0) and at regular intervals (e.g., Day 7, 14, 21, and 28).
-
Process blood to obtain serum.
-
-
Biochemical Analysis:
-
Analyze serum samples for ALT and AST levels using a commercial assay kit.
-
-
Histopathology (Terminal):
-
At the end of the study, euthanize animals and collect liver tissue.
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine liver sections for signs of hepatocellular injury (e.g., necrosis, inflammation, steatosis).
-
Protocol: Investigating the Hepatoprotective Effect of an Antioxidant
-
Animal Model and Acclimatization: As described above.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Antioxidant alone (e.g., N-acetylcysteine).
-
Group 4: this compound + Antioxidant.
-
-
Administration:
-
Administer the antioxidant (e.g., NAC) orally 30-60 minutes before the administration of this compound.
-
Administer this compound or vehicle as in the previous protocol.
-
-
Monitoring and Analysis:
-
Perform blood sampling and biochemical analysis for ALT and AST as described above.
-
Conduct terminal histopathological examination of the liver.
-
-
Additional Analysis (Optional):
-
Measure levels of glutathione (GSH) and malondialdehyde (MDA) in liver tissue homogenates as markers of antioxidant status and lipid peroxidation, respectively.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Effect of glutathione depletion and oxidative stress on the in vitro cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible cholinesterase inhibitor.[1][2][3] It acts on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism is the basis for its investigation in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1]
Q2: What are the known metabolites of Velnacrine?
Velnacrine is the principal 1-hydroxy metabolite of tacrine. Velnacrine itself is further metabolized, primarily through hydroxylation of the tetrahydroaminoacridine ring, leading to the formation of various monohydroxy and dihydroxy metabolites. Phase II metabolism does not appear to be a significant route.
Q3: What were the common adverse events observed during this compound clinical trials?
The most significant adverse event reported in clinical trials was a reversible elevation of liver transaminases, which led to treatment discontinuation in a notable percentage of participants.[4] Other reported adverse effects included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as skin rash.[4]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cholinesterase Inhibition Assay Results
High variability in cholinesterase inhibition assays can obscure the true effect of this compound. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Ensure all reagents, including buffers, substrates (e.g., acetylthiocholine), and the chromogen (e.g., DTNB), are prepared fresh and consistently for each experiment. Use high-purity water and calibrated pipettes. |
| Substrate or Enzyme Degradation | Store enzyme and substrate solutions at the recommended temperatures and protect them from light. Prepare working solutions fresh for each assay. Avoid repeated freeze-thaw cycles. |
| Fluctuations in Assay Conditions | Maintain a consistent temperature and pH throughout the assay, as enzyme kinetics are sensitive to these parameters. Use a temperature-controlled plate reader. |
| Hemoglobin Interference | When using erythrocyte lysates, hemoglobin can interfere with colorimetric readings. Consider using alternative assay methods or implementing a correction factor for hemoglobin absorption at the assay wavelength.[5] |
| Solvent Effects | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and does not exceed a concentration that affects enzyme activity. Include a solvent control. |
Issue 2: Inconsistent Cytotoxicity Results in Cell-Based Assays
Variability in cytotoxicity assays can lead to inaccurate determination of this compound's effects on cell viability.
| Potential Cause | Recommended Solution |
| Cell Line and Passage Number | Different cell lines can exhibit varying sensitivity to this compound.[6] Use a consistent cell line and passage number for all experiments. Document the cell source and passage number in your records. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density in all wells. |
| Metabolic Activity of Cells | The metabolic state of the cells can influence their response to a compound. Ensure cells are in the logarithmic growth phase and that culture conditions (media, serum, CO2) are consistent. |
| Incubation Time | The duration of exposure to this compound will impact cytotoxicity. Optimize and maintain a consistent incubation time for all experiments. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the chemical properties of the test compound. For example, compounds that interfere with cellular metabolism may produce misleading results in MTT or WST-1 assays. Consider using a complementary assay that measures a different aspect of cytotoxicity, such as membrane integrity (e.g., LDH release or a dye exclusion assay). |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the Ellman method for measuring cholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
-
Set Up the Assay Plate:
-
Blank: 100 µL buffer
-
Negative Control: 50 µL buffer + 50 µL enzyme solution
-
Positive Control: 50 µL of a known cholinesterase inhibitor (e.g., physostigmine) + 50 µL enzyme solution
-
Test Wells: 50 µL of this compound dilution + 50 µL enzyme solution
-
-
Pre-incubation:
-
Add 50 µL of DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay (Based on Neutral Red Uptake)
This protocol is adapted from studies on the cytotoxicity of Velnacrine and its metabolites.[6]
Materials:
-
This compound
-
Human hepatoma cell line (e.g., HepG2)[6]
-
Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Seed the HepG2 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 24-48 hours.
-
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing Neutral Red and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells.
-
Add the destain solution to each well to extract the dye from the cells.
-
-
Measure Absorbance:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro cholinesterase inhibition assay.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Cholinesterase Inhibitor Research-An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential revival of cholinesterase inhibitors as drugs in veterinary medicine [frontiersin.org]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors in standardizing automated cholinesterase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velnacrine Maleate Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Velnacrine Maleate in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is the basis for its investigation as a cognitive enhancer, particularly in conditions with cholinergic deficits like Alzheimer's disease.[2]
Q2: What is a suitable animal model for testing the cognitive-enhancing effects of this compound?
A2: A common and effective model is the scopolamine-induced amnesia model in rodents.[3] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of cholinergic dysfunction. Velnacrine's ability to reverse these deficits can be assessed in various behavioral tasks.
Q3: What are the expected cholinergic side effects in animal studies?
A3: Based on clinical observations in humans and the mechanism of action, potential side effects in rodents may include diarrhea, nausea (indicated by conditioned taste aversion), vomiting, tremors, and excessive salivation or lacrimation.[4] Close observation of the animals post-administration is crucial.
Q4: How should this compound be prepared for administration to rodents?
A4: this compound is typically dissolved in a suitable vehicle for parenteral or oral administration. Sterile saline or distilled water are common choices. It is essential to determine the solubility and stability of the solution. For in vivo studies, a preparation might involve dissolving the compound in a small amount of DMSO and then diluting it with a vehicle like PEG300, Tween 80, and saline.
Q5: What is the pharmacokinetic profile of this compound in rats?
A5: Following oral administration in rats, this compound is well-absorbed. It is extensively metabolized, with one of the main routes being hydroxylation of the tetrahydroaminoacridine ring. Approximately 33% of the dose is excreted as the unchanged drug in the urine of rats. The elimination of radioactivity from the plasma is relatively rapid, with the majority occurring within 24 hours.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral results between animals. | 1. Inconsistent drug administration.2. Animal stress.3. Circadian rhythm variations.4. Inadequate habituation to the experimental setup. | 1. Ensure accurate dosing and consistent timing of administration.2. Handle animals gently and allow for acclimatization to the testing room.3. Conduct behavioral testing at the same time each day.4. Include sufficient habituation sessions in the experimental protocol. |
| Animals exhibit signs of excessive cholinergic stimulation (e.g., tremors, diarrhea). | The dose of this compound is too high. | Reduce the dosage in subsequent experiments. Conduct a dose-response study to determine the optimal therapeutic window with minimal side effects. |
| No significant improvement in cognitive performance in the scopolamine model. | 1. Insufficient dose of this compound.2. Timing of drug administration is not optimal.3. Scopolamine dose is too high, causing a floor effect. | 1. Increase the dose of this compound, being mindful of potential side effects.2. Adjust the pre-treatment interval before the behavioral task to align with the drug's peak effect.3. Titrate the scopolamine dose to induce a moderate, reversible deficit. |
| Animals appear lethargic or show reduced motor activity. | Potential sedative effects of the drug or vehicle, or a general malaise due to side effects. | Conduct an open field test to assess general locomotor activity. If activity is reduced, consider whether this is a drug effect or a sign of toxicity. Ensure the vehicle itself does not have behavioral effects. |
| Precipitation observed in the dosing solution. | Poor solubility of this compound in the chosen vehicle. | Test different vehicles or co-solvents. Gentle warming and sonication may aid dissolution. Prepare fresh solutions daily. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Scopolamine-Induced Deficits in the Y-Maze Spontaneous Alternation Task
Disclaimer: The following data is illustrative and intended for representational purposes, as specific preclinical behavioral data for this compound is limited in publicly available literature.
| Treatment Group | Dose (mg/kg, i.p.) | N | Spontaneous Alternation (%) |
| Vehicle + Saline | - | 10 | 75 ± 3.2 |
| Vehicle + Scopolamine | 1 | 10 | 52 ± 2.8 |
| Velnacrine + Scopolamine | 1 | 10 | 60 ± 3.1 |
| Velnacrine + Scopolamine | 3 | 10 | 68 ± 2.9# |
| Velnacrine + Scopolamine | 10 | 10 | 73 ± 3.5# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM. |
Table 2: Hypothetical Effects of this compound on Escape Latency in the Morris Water Maze in a Rodent Model of Cognitive Impairment
Disclaimer: The following data is illustrative and intended for representational purposes.
| Treatment Group | Dose (mg/kg, p.o.) | N | Day 1 Latency (s) | Day 3 Latency (s) | Day 5 Latency (s) |
| Sham + Vehicle | - | 12 | 55 ± 4.1 | 30 ± 3.5 | 18 ± 2.9 |
| Model + Vehicle | - | 12 | 58 ± 3.9 | 50 ± 4.2 | 45 ± 3.8 |
| Model + Velnacrine | 5 | 12 | 56 ± 4.0 | 42 ± 3.7# | 31 ± 3.3# |
| *p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to Model + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Animal subjects (mice or rats).
-
This compound solution.
-
Scopolamine solution.
-
Vehicle solution.
-
Stopwatch and data recording sheets or software.
Procedure:
-
Habituation: Allow each animal to explore the maze for 5 minutes, 24 hours before the test day.
-
Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally, i.p.). After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (or saline).
-
Testing: After another interval (e.g., 30 minutes), place the animal at the end of one arm, facing away from the center.
-
Recording: Allow the animal to freely explore the maze for 8 minutes. Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
Analysis: A spontaneous alternation is defined as consecutive entries into all three arms without repetition. Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
Protocol 2: Passive Avoidance Test
This test evaluates fear-aggravated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the latter equipped with a grid floor for foot shock).
-
Animal subjects.
-
This compound solution.
-
Scopolamine solution.
-
Vehicle solution.
-
Shock generator.
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment with all four paws, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound (or vehicle) and scopolamine (or saline) at appropriate times before this training session.
-
-
Retention Test:
-
24 hours after the training session, place the animal back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The test is typically concluded if the animal does not enter within a cut-off time (e.g., 300 seconds).
-
Visualizations
Caption: Mechanism of action of this compound in a cholinergic synapse.
Caption: General workflow for a rodent behavioral study with this compound.
Caption: Troubleshooting decision tree for unexpected behavioral outcomes.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical safety, tolerance, and plasma levels of the oral anticholinesterase 1,2,3,4-tetrahydro-9-aminoacridin-1-oL-maleate (HP 029) in Alzheimer's disease: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Velnacrine Maleate. The content directly addresses potential off-target effects and experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Hepatotoxicity and Cytotoxicity
Q1: I am observing significant cytotoxicity in my in vitro assay (e.g., HepG2 cells) after treatment with this compound. Is this expected?
A1: Yes, this is a known characteristic of Velnacrine and its parent compound, Tacrine. Velnacrine's development was halted primarily due to concerns about hepatotoxicity, which manifests as elevated liver enzymes in clinical settings and cytotoxicity in in vitro models.[1][2][3][4] The toxicity is believed to be linked to the metabolic activation of the drug by cytochrome P450 enzymes in the liver.[4] If you are observing high cytotoxicity, it is crucial to quantify this effect and investigate the underlying mechanism.
Q2: How can I confirm if the cytotoxicity I'm seeing is due to metabolic activation in my cell line?
A2: To investigate the role of metabolic activation, you can perform experiments under conditions that modulate the activity of cytochrome P450 enzymes, particularly CYP1A2, which is known to metabolize the parent compound Tacrine.[4]
-
Strategy 1: Use a CYP1A2 Inhibitor: Co-incubate your cells with this compound and a known CYP1A2 inhibitor (e.g., Furafylline or α-Naphthoflavone). A significant decrease in cytotoxicity in the presence of the inhibitor would suggest that a metabolite is responsible for the toxic effects.
-
Strategy 2: Use a Cell Line with Low Metabolic Activity: Compare the cytotoxicity of Velnacrine in your current cell line (e.g., HepG2, which has some metabolic activity) with a cell line that has very low or negligible CYP450 expression. Reduced toxicity in the low-expression line would support the metabolic activation hypothesis.
Below is a workflow to troubleshoot unexpected cytotoxicity.
Section 2: Cholinergic and Cardiovascular Effects
Q3: My animal model is showing excessive cholinergic side effects (e.g., salivation, diarrhea, bradycardia) at doses intended to be therapeutic for CNS targets. What is the cause?
A3: Velnacrine is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] While this action increases acetylcholine levels in the brain (the on-target effect), it also increases acetylcholine systemically. This leads to the potentiation of cholinergic signaling at peripheral muscarinic receptors in organs like the salivary glands, GI tract, and heart, causing the observed side effects.[1][4] These are mechanism-based, peripheral off-target effects.
Q4: How can I differentiate between central (on-target) and peripheral (off-target) cholinergic effects in my experiment?
A4: To isolate central from peripheral effects, you can use a peripherally restricted muscarinic antagonist. Co-administration of a compound like N-methyl-scopolamine, which does not readily cross the blood-brain barrier, with this compound can block the peripheral cholinergic effects. If the central therapeutic effects remain while the peripheral side effects (like salivation or bradycardia) are diminished, it confirms the peripheral off-target nature of these events.
Data Presentation: Target & Off-Target Profile
| Target Class | Target | Compound | Activity Type | Value | Notes |
| Primary Target | Acetylcholinesterase (AChE) | Tacrine | Inhibition | IC₅₀ = 109 nM | Primary mechanism for Alzheimer's treatment. Velnacrine is also a potent AChE inhibitor.[5] |
| Primary Target | Butyrylcholinesterase (BChE) | Velnacrine | Inhibition | - | Velnacrine is a known inhibitor of BChE.[5] |
| Off-Target (Toxicity) | Cytochrome P450 1A2 (CYP1A2) | Tacrine | Substrate | - | Metabolism by CYP1A2 is linked to the formation of hepatotoxic metabolites.[4] |
| Off-Target (Pharmacology) | Muscarinic Receptors (Peripheral) | Velnacrine | Agonism (Indirect) | - | Inhibition of AChE leads to overstimulation of muscarinic receptors, causing cholinergic side effects.[1][4] |
| Off-Target (Pharmacology) | NMDA Receptor | Tacrine | Antagonism | Low Affinity | Tacrine is reported to be a weak antagonist of the NMDA receptor. |
| Off-Target (Pharmacology) | Ion Channels / Monoamine Levels | Tacrine | Modulation | - | Tacrine has been noted to have additional pharmacological activity on ion channels and monoamine levels.[3] |
Key Experimental Protocols
Protocol B1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method to quantify cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well, flat-bottom plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Protocol B2: In Vitro Hepatotoxicity Assay using HepG2 Cells
This protocol is specifically tailored for assessing liver cell toxicity.
-
Cell Culture: Culture HepG2 cells (ATCC HB-8065) in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cultures in a 37°C incubator with 5% CO₂.[7]
-
Plating: Passage cells by trypsinization and plate them in collagen-coated 96-well or 384-well plates at a density optimized for your treatment duration (e.g., for a 48-hour treatment, seed ~3,000-4,000 cells per well).[7][8] Allow cells to adhere and grow for at least 24-48 hours.
-
Compound Exposure: Prepare a dose-response curve of this compound in culture medium. Expose the HepG2 cells to the compound for a clinically relevant duration (e.g., 24 or 48 hours).[8] Include appropriate vehicle controls.
-
Endpoint Measurement: Assess hepatotoxicity using one or more endpoints:
-
Cell Viability: Perform an MTT or similar viability assay as described in Protocol B1.
-
Enzyme Leakage (LDH Assay): Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available LDH assay kit. Increased LDH in the supernatant indicates compromised cell membrane integrity.
-
High-Content Imaging: Use fluorescent dyes to stain for markers of cell health, such as nuclear morphology (Hoechst stain), mitochondrial membrane potential (e.g., TMRM), and oxidative stress.
-
-
Data Interpretation: Analyze the dose-dependent decrease in viability or increase in toxicity markers to determine the concentration at which this compound induces hepatotoxicity.
Protocol B3: CYP1A2 Inhibition Assay (Fluorometric)
This protocol determines if Velnacrine inhibits the metabolic activity of the CYP1A2 enzyme.
-
Reagent Preparation:
-
Buffer: Prepare a suitable reaction buffer (e.g., potassium phosphate buffer).
-
Enzyme Source: Use human liver microsomes or a recombinant human CYP1A2/CPR enzyme system.
-
Substrate: Use a fluorogenic CYP1A2 substrate, such as 7-ethoxyresorufin (7-ER).[9]
-
NADPH Regeneration System: Prepare a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ to ensure a constant supply of NADPH for the P450 reaction.
-
Test Compound: Prepare this compound at various concentrations. Include a known inhibitor (e.g., α-naphthoflavone) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add the enzyme source, NADPH regeneration system, and buffer to each well.
-
Add the test compound (Velnacrine) or control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate (e.g., 7-ER) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the production of the fluorescent product (resorufin) over time (kinetic mode) or at a single endpoint after a fixed incubation period (e.g., 30 minutes). The excitation/emission wavelengths for resorufin are typically ~530 nm / ~590 nm. For other substrates, use the manufacturer's recommended wavelengths (e.g., 406/468 nm for a substrate in a commercial kit).[10]
-
Data Analysis: Calculate the rate of reaction for each concentration of Velnacrine. Plot the percent inhibition versus the log of the Velnacrine concentration and fit the data to a suitable model to determine the IC₅₀ value.
Signaling Pathways and Logic Diagrams
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Velnacrine - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reprocell.com [reprocell.com]
- 9. bioivt.com [bioivt.com]
- 10. abcam.com [abcam.com]
Validation & Comparative
Velnacrine Maleate and Tacrine: A Comparative Analysis of Efficacy in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of velnacrine maleate and tacrine, two early-generation acetylcholinesterase inhibitors, in preclinical models of Alzheimer's disease. This analysis is based on available experimental data to inform future research and development in Alzheimer's therapeutics.
This compound, a hydroxylated derivative of tacrine, was developed to improve upon the therapeutic profile of its predecessor for the treatment of Alzheimer's disease. Both compounds function by inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[1] While both drugs showed modest cognitive benefits in clinical trials, their use was ultimately hampered by concerns of hepatotoxicity.[2][3] This guide delves into the preclinical data from animal models to provide a comparative perspective on their efficacy.
Mechanism of Action: Cholinergic Pathway
Both velnacrine and tacrine exert their primary therapeutic effect by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is depicted in the following signaling pathway diagram.
Caption: Cholinergic signaling pathway and the inhibitory action of Velnacrine and Tacrine.
Comparative Efficacy in a Scopolamine-Induced Amnesia Model
Direct head-to-head preclinical studies comparing this compound and tacrine in the same Alzheimer's disease animal model are scarce in published literature. However, by examining separate studies that utilize the same scopolamine-induced amnesia model in rats and the passive avoidance test, an indirect comparison of their efficacy can be made. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some of the cognitive symptoms of Alzheimer's disease. The passive avoidance test assesses learning and memory by measuring an animal's ability to remember a negative stimulus.
The following table summarizes the available data from representative studies. It is important to note that these are from different experiments and direct statistical comparison is not possible.
| Drug | Animal Model | Cognitive Test | Key Findings | Reference |
| This compound | Healthy Volunteers (Human model of cholinergic blockade) | Scopolamine-induced cognitive impairment tests | Single doses (100 or 150mg) attenuated cognitive impairment. | [1][4] |
| Tacrine | Aged Rats | Passive Avoidance Test | 3 mg/kg, p.o. significantly improved the acquisition of the passive avoidance conditioned response. | [5] |
| Tacrine | Rats | Passive Avoidance Test | Partially reversed scopolamine-induced deficits in passive avoidance performance. | [6] |
In Vivo Effects on Acetylcholinesterase Activity
The primary mechanism of action for both drugs is the inhibition of acetylcholinesterase. Studies have quantified the in vivo effects of tacrine on AChE activity in the brains of animal models.
| Drug | Animal Model | Measurement | Key Findings | Reference |
| Tacrine | Aged Rats | Extracellular Acetylcholine Levels (Cortex & Hippocampus) | At 3 mg/kg, p.o., tacrine increased extracellular ACh levels three- to four-fold in the cortex and six-fold in the hippocampus. | [5] |
| Tacrine | Rat Brain | Acetylcholinesterase Inhibition | Produced dose-dependent inhibition of AChE in the rat brain following a single oral administration. | [2] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited.
Scopolamine-Induced Amnesia and Passive Avoidance Test
The scopolamine-induced amnesia model is a widely used paradigm to screen for potential anti-amnesic drugs.[7] The passive avoidance test is a fear-motivated test that assesses short-term or long-term memory.[8]
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of four non-cholinergic cognitive enhancers in comparison with tacrine and galanthamine on scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Comparative Analysis for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Velnacrine Maleate with other acetylcholinesterase inhibitors for cognitive enhancement. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Velnacrine's performance based on available experimental data.
Executive Summary
This compound, a centrally acting acetylcholinesterase (AChE) inhibitor, demonstrated modest efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease in several clinical trials.[1][2] Its development, however, was ultimately halted due to concerns about hepatotoxicity, with a significant percentage of trial participants showing elevated liver transaminase levels.[2][3] This guide presents the available data on Velnacrine's efficacy, mechanism of action, and safety profile in comparison to other established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.
Comparative Efficacy and Inhibitory Activity
The primary mechanism of action for Velnacrine and its comparators is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increased levels of acetylcholine in the synaptic cleft are associated with improved cognitive function. The following table summarizes the available quantitative data on the inhibitory activity of these compounds.
| Compound | IC50 for Acetylcholinesterase (AChE) | IC50 for Butyrylcholinesterase (BuChE) | Key Efficacy Findings |
| This compound | 3.27 µM[4] | Data not available | Modest improvement in ADAS-cog scores in some clinical trials.[1][2] |
| Donepezil | 6.7 nM | High selectivity for AChE over BuChE | Significant improvement in ADAS-cog scores in multiple trials. |
| Rivastigmine | 4.3 nM | Potent inhibitor | Effective in improving cognitive function; also inhibits BuChE. |
| Galantamine | Data varies | Moderate inhibitor | Demonstrates cognitive benefits in patients with Alzheimer's disease. |
Experimental Protocols
Detailed experimental protocols from the key clinical trials of this compound are summarized below based on available published abstracts.
The Mentane Study Group: Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the safety and efficacy of Velnacrine in treating cognitive symptoms of Alzheimer's disease.[2]
-
Study Design: A double-blind, placebo-controlled, multicenter study.[2]
-
Participants: 735 patients with mild-to-severe Alzheimer's disease.[2]
-
Methodology:
-
Screening Visit: Initial assessment of patients.
-
Dose-Ranging Phase: Patients were treated with Velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo in a double-blind manner to identify responsive patients and their optimal dose.[2]
-
Placebo Washout: A period where no treatment was given.
-
Dose-Replication Phase: Velnacrine-responsive patients were randomly assigned to receive their best dose of Velnacrine (N=153) or a placebo (N=156) for a six-week double-blind study.[2]
-
-
Primary Efficacy Measures:
-
Key Findings:
-
Velnacrine-treated patients showed a statistically significant improvement in ADAS-cog scores compared to the placebo group (P < 0.001).[2]
-
Patients on the highest dose of Velnacrine averaged a 4.1-point improvement on the ADAS-cog scale.[2]
-
CGIC scores were also significantly improved in the Velnacrine group (P < 0.05).[2]
-
The most common adverse event was an asymptomatic elevation in liver transaminase levels, occurring in 29% of patients.[2]
-
Effectiveness and Safety Study: Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the long-term effectiveness and safety of this compound in patients with probable Alzheimer's disease.[5]
-
Study Design: A double-blind, placebo-controlled study.[5]
-
Participants: Patients with clinically probable Alzheimer's disease.
-
Methodology:
-
Single-Blind Washout Period.
-
Randomization: Patients were randomized to receive placebo (n=152), this compound 150 mg/d (n=149), or this compound 225 mg/d (n=148) for 24 weeks.[5]
-
-
Primary Endpoints:
-
Secondary Endpoints: Caregiver-rated scales.[5]
-
Key Findings:
-
ADAS-cog scores deteriorated in the placebo group but not in the Velnacrine-treated groups.[5]
-
The 225 mg/d dose of Velnacrine was more effective than the 150 mg/d dose.[5]
-
A significant number of patients in the Velnacrine groups had treatment stopped due to reversible abnormal liver function test results (30% in the 150 mg group and 24% in the 225 mg group, compared to 3% in the placebo group).[5]
-
Visualizing Mechanisms and Comparisons
To better understand the underlying mechanisms and comparative aspects of this compound, the following diagrams are provided.
References
- 1. scribd.com [scribd.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 5. neurology.org [neurology.org]
Velnacrine Maleate Clinical Trials: A Comparative Analysis for Alzheimer's Disease Research
For Immediate Release
This guide provides a comprehensive comparison of clinical trials for Velnacrine Maleate, a cholinesterase inhibitor previously investigated for the treatment of Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential and safety profile. Velnacrine, a derivative of tacrine, aimed to improve cognitive function by increasing acetylcholine levels in the brain.[1][2] However, concerns over its safety, particularly hepatotoxicity, ultimately led to the cessation of its development.[1][3]
Efficacy Data
Clinical trials involving this compound demonstrated modest but statistically significant cognitive benefits in patients with Alzheimer's disease.[4][5] The primary efficacy endpoints were typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGIC).[4][5]
A notable double-blind, placebo-controlled study randomized patients to receive either a placebo, 150 mg/day, or 225 mg/day of this compound for 24 weeks.[5] While the placebo group showed deterioration on the ADAS-Cog, the Velnacrine-treated groups did not, with the 225 mg/day dose showing a statistically significant advantage over the 150 mg/day dose.[5] Another study involving 735 patients with mild-to-severe Alzheimer's also reported that patients treated with Velnacrine scored better on the ADAS-Cog compared to placebo, with the highest dose group showing an average improvement of 4.1 points.[4]
| Study / Endpoint | Placebo | This compound (150 mg/day) | This compound (225 mg/day) | This compound (Best Dose) |
| Antuono et al. (1995) | ||||
| ADAS-Cog | Deterioration (P < .05) | No Deterioration | No Deterioration (P < .05 vs 150 mg) | N/A |
| CGIC | Less Improvement | Improved | More Improved | N/A |
| Zemlan et al. (1996) | ||||
| ADAS-Cog Improvement | N/A | N/A | N/A | 4.1 points (highest dose) |
| CGIC | Less Improvement | N/A | N/A | Significantly Improved (P < 0.05) |
Safety and Tolerability
The primary safety concern associated with this compound was hepatotoxicity, characterized by elevated liver transaminase levels.[4][5] In one 24-week study, treatment was discontinued due to reversible abnormal liver function tests in 30% of patients receiving 150 mg/day and 24% of those on 225 mg/day, compared to only 3% in the placebo group.[5] Another large study reported asymptomatic elevation in liver transaminase levels in 29% of patients.[4]
Other common adverse events were primarily cholinergic in nature and included diarrhea, nausea, and vomiting.[5][6] Diarrhea was the most frequent adverse event but rarely led to discontinuation of therapy.[5]
| Adverse Event | Placebo | This compound (150 mg/day) | This compound (225 mg/day) |
| Antuono et al. (1995) | |||
| Treatment-Related Adverse Events | 36% | 28% | 30% |
| Discontinuation due to Abnormal Liver Function | 3% | 30% | 24% |
| Zemlan et al. (1996) | |||
| Elevated Liver Transaminases | N/A | N/A | 28% (across all doses) |
| Diarrhea | N/A | N/A | 14% |
| Nausea | N/A | N/A | 11% |
| Vomiting | N/A | N/A | 5% |
| Skin Rash | N/A | N/A | 8% |
Experimental Protocols
The clinical trials for this compound were typically designed as double-blind, placebo-controlled, randomized studies.[5][6]
Key Methodological Components:
-
Patient Population: Patients diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).[5][6]
-
Washout Period: A single-blind placebo washout period was often employed before randomization to eliminate the effects of prior medications.[5]
-
Randomization: Patients were randomly assigned to receive either a placebo or a specified dose of this compound.[5]
-
Dosing: Dosing was often escalated over a period to identify the best tolerated and most effective dose for each patient.[4] For instance, one study initiated treatment at 10 mg t.i.d. and gradually increased to 75 mg t.i.d.[4]
-
Primary Endpoints: The primary measures of efficacy were the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Physician's or Clinical Global Impression of Change (CGIC) scale.[4][5]
-
Safety Monitoring: Regular monitoring of liver function tests was a critical component of the safety protocol.[7]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for Velnacrine lies in its ability to inhibit cholinesterase, thereby increasing the levels of acetylcholine in the brain, a neurotransmitter known to be deficient in Alzheimer's disease.[3]
The clinical trial workflow generally followed a multi-stage process from patient screening to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Velnacrine for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Comparative Analysis Against Modern Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of velnacrine maleate with other cholinesterase inhibitors (ChEIs) such as donepezil, rivastigmine, and galantamine. The information is supported by experimental data to offer a comprehensive overview for research and drug development purposes. Velnacrine, a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), was one of the early ChEIs investigated for the symptomatic treatment of Alzheimer's disease (AD).[1] As a hydroxylated derivative of tacrine, it aimed to increase acetylcholine levels in the brain, a key neurotransmitter deficient in AD patients.[2][3] However, its development was halted due to significant safety concerns, primarily hepatotoxicity.[2][3][4] This guide will delve into its performance relative to the current standard of care.
Quantitative Comparison of Cholinesterase Inhibitors
The following tables summarize the available quantitative data for this compound and other commonly used cholinesterase inhibitors. It is important to note that direct head-to-head comparative studies involving velnacrine and the newer agents are limited due to the discontinuation of velnacrine's development. The data presented is compiled from various sources and may not be directly comparable.
Table 1: Inhibitory Activity (IC50)
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity |
| This compound | Data not consistently available in direct comparison studies | Data not consistently available in direct comparison studies | Inhibits both AChE and BuChE[1] |
| Donepezil | ~10 nM | ~3,500 nM | Highly selective for AChE |
| Rivastigmine | ~430 nM | ~30 nM | More selective for BuChE |
| Galantamine | ~400 nM | ~5,000 nM | Selective for AChE |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Clinical Efficacy (ADAS-cog Improvement vs. Placebo)
| Compound | Mean Difference in ADAS-cog Score (vs. Placebo) | Study Duration |
| This compound | Modest improvement, but data presentation varies across studies[5][6] | 6 - 24 weeks[5][6] |
| Donepezil | -2.7 points | 6 months - 1 year[1] |
| Rivastigmine | -1.8 to -4.9 points | Up to 6 months[2] |
| Galantamine | -1.8 to -4.9 points | Up to 6 months[2] |
ADAS-cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) is a common measure of cognitive function in AD clinical trials. A negative change indicates improvement.
Table 3: Common Adverse Events
| Adverse Event | This compound | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | Diarrhea, Nausea[3][5] | Nausea, Diarrhea, Vomiting[7][8] | Nausea, Vomiting, Diarrhea[7][8] | Nausea, Vomiting, Diarrhea[7][8] |
| Hepatic | Elevated Liver Transaminases (up to 30% of patients) [5][9] | Infrequent | Infrequent | Infrequent |
| Neurological | Dizziness, Headache[3] | Insomnia, Dizziness[10] | Dizziness, Headache[8] | Dizziness, Headache |
| Other | Rash, Neutropenia[2] | Muscle cramps | Anorexia | Anorexia |
Signaling Pathway and Mechanism of Action
Cholinesterase inhibitors exert their therapeutic effect by increasing the levels of acetylcholine in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its breakdown, primarily acetylcholinesterase. The increased availability of acetylcholine enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Mechanism of action of cholinesterase inhibitors.
Experimental Protocols
In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Objective: To quantify the enzymatic activity of AChE in the presence and absence of an inhibitor to determine the inhibitor's potency (e.g., IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, DTNB solution, AChE solution, and varying concentrations of the test compound.
-
Control wells (no inhibitor): Add buffer, DTNB solution, and AChE solution.
-
Blank wells: Add buffer and DTNB solution (no enzyme).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for an in vitro AChE inhibition assay.
Clinical Trial Protocol for Alzheimer's Disease
This outlines a generalized protocol for a clinical trial evaluating the efficacy and safety of a cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 50-90 years with a diagnosis of probable Alzheimer's disease (according to NINCDS-ADRDA criteria), mild to moderate dementia severity (e.g., MMSE score between 10 and 26).
-
Exclusion Criteria: Other causes of dementia, significant unstable medical conditions, use of other investigational drugs.
Treatment:
-
Screening Phase (2-4 weeks): Assess eligibility, obtain informed consent, and conduct baseline assessments.
-
Washout Period (if applicable): Discontinue any current dementia medications.
-
Randomization: Eligible participants are randomly assigned to receive either the investigational drug (e.g., this compound at a specific dose) or a matching placebo.
-
Treatment Phase (e.g., 24 weeks): Participants take the assigned treatment daily. Dose titration may occur in the initial weeks to improve tolerability.
-
Follow-up Phase: Assessments are conducted at regular intervals (e.g., weeks 6, 12, 18, and 24).
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus)
-
-
Secondary Efficacy Endpoints:
-
Activities of Daily Living (ADL) scales
-
Neuropsychiatric Inventory (NPI)
-
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events
-
Vital signs
-
Electrocardiograms (ECGs)
-
Laboratory tests (including liver function tests)
-
Statistical Analysis: The primary analysis will compare the change from baseline in the ADAS-cog score between the treatment and placebo groups at the end of the treatment phase.
Caption: Generalized workflow of a clinical trial for an Alzheimer's drug.
Conclusion
This compound represented an early attempt to address the cholinergic deficit in Alzheimer's disease. While it demonstrated some modest efficacy, its clinical development was ultimately unsuccessful due to a high incidence of severe adverse events, most notably hepatotoxicity.[2][3][4][9] In contrast, newer cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine have more favorable safety profiles and have become the standard of care for the symptomatic treatment of mild to moderate Alzheimer's disease.[7][8] This comparative guide highlights the importance of a thorough evaluation of both efficacy and safety in the drug development process. The experimental protocols provided offer a framework for the preclinical and clinical assessment of novel cholinesterase inhibitors.
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. agrisafe.org [agrisafe.org]
- 8. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Velnacrine Maleate Research: A Comparative Guide to Reproducibility and Efficacy in Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Velnacrine Maleate's performance against other cholinesterase inhibitors used in the treatment of Alzheimer's disease during the same era. The data presented is based on available clinical trial findings to assess the reproducibility and comparative efficacy of this compound.
Executive Summary
This compound, a cholinesterase inhibitor, demonstrated modest but statistically significant benefits in cognitive function for patients with mild to moderate Alzheimer's disease in clinical trials. However, its development and use were ultimately halted due to significant concerns about hepatotoxicity, with a notable percentage of patients experiencing elevated liver transaminase levels. This guide compares the efficacy and safety profile of this compound with its contemporaries: Tacrine, Donepezil, Rivastigmine, and Galantamine, based on data from placebo-controlled trials. While direct head-to-head trials involving Velnacrine are scarce, a comparative analysis of their individual performances against placebo provides valuable insights into the reproducibility of the therapeutic approach and the relative risk-benefit profiles of these agents.
Comparative Efficacy and Safety of Cholinesterase Inhibitors
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives. The primary efficacy endpoint for cognitive function was the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), where a lower score indicates better cognitive function.
Table 1: Efficacy of Cholinesterase Inhibitors in Alzheimer's Disease (Placebo-Controlled Trials)
| Drug | Dosage(s) | Trial Duration | Mean Change in ADAS-Cog (Drug vs. Placebo) | Key Efficacy Findings |
| This compound | 150 mg/day, 225 mg/day | 24 weeks | Scores did not deteriorate in the velnacrine-treated groups, while the placebo group did.[1] | 225 mg/day dose showed greater efficacy than 150 mg/day.[1] |
| Tacrine | 80 mg/day | 12 weeks | Statistically significant improvement over placebo.[2] | 51% of patients on 80 mg/day showed a ≥4-point improvement on ADAS-Cog.[2] |
| Donepezil | 5 mg/day, 10 mg/day | 24 weeks | Statistically significant improvement over placebo at weeks 12, 18, and 24.[3] | Dose-dependent improvements observed.[4][5] |
| Rivastigmine | 6-12 mg/day | 26 weeks | Statistically significant improvement over placebo.[6] | Mean difference of -1.79 points on ADAS-Cog compared to placebo.[7] |
| Galantamine | 16 mg/day, 24 mg/day | 5 months | Statistically significant improvement over placebo.[8] | Treatment effects of 3.3 to 3.6 points on ADAS-Cog compared to placebo.[8] |
Table 2: Safety and Tolerability of Cholinesterase Inhibitors in Alzheimer's Disease
| Drug | Common Adverse Events | Incidence of Elevated Liver Transaminases (>3x ULN) | Discontinuation Rate Due to Adverse Events |
| This compound | Diarrhea, nausea, vomiting, skin rash.[9] | 28-30%[1][9] | High, primarily due to hepatotoxicity. |
| Tacrine | Nausea, vomiting, diarrhea, abdominal pain, dyspepsia, rash.[2] | Approximately 25%[2][10] | High, with many discontinuing due to elevated liver enzymes.[11] |
| Donepezil | Diarrhea, nausea, vomiting (generally mild and transient).[3] | Not significantly different from placebo; no reports of hepatotoxicity.[5][12] | 7% (Donepezil) vs. 6.3% (Placebo).[4] |
| Rivastigmine | Nausea, vomiting, abdominal pain, dizziness, diarrhea.[6] | Not a significant concern. | Approximately twice as likely to withdraw compared to placebo.[6] |
| Galantamine | Gastrointestinal symptoms (nausea, vomiting).[8] | Not a significant concern. | 6-10% (Galantamine) vs. 7% (Placebo).[8] |
Experimental Protocols
This compound Clinical Trial Methodology
A representative late-stage clinical trial of this compound was a double-blind, placebo-controlled study.[1]
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria, with mild to moderate impairment.
-
Study Design: Following a single-blind placebo washout period, patients were randomized to receive either placebo, 150 mg/day this compound, or 225 mg/day this compound for 24 weeks.[1]
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Clinical Global Impression of Change (CGIC) scale.[1]
-
-
Safety Monitoring: Regular monitoring of liver function tests was crucial. Treatment was discontinued if liver transaminase levels exceeded five times the upper limit of normal.[1]
Tacrine Clinical Trial Methodology
A pivotal trial for Tacrine was a 12-week, double-blind, placebo-controlled, parallel-group study.[2]
-
Patient Population: Outpatients aged 50 and older with probable Alzheimer's disease and mild to moderate impairment.[2]
-
Study Design: A 6-week initial phase where patients received placebo, 20 mg/day, or 40 mg/day of Tacrine. In the subsequent 6 weeks, doses were increased.[2]
-
Primary Efficacy Measures:
-
ADAS-Cog.
-
Clinician-rated Clinical Global Impression of Change (CGIC).[2]
-
-
Safety Monitoring: Weekly monitoring of alanine aminotransferase (ALT) levels was conducted to detect liver toxicity.[2]
Visualizing the Scientific Context
Cholinergic Pathway in Alzheimer's Disease
The therapeutic rationale for this compound and its contemporaries is based on the cholinergic hypothesis of Alzheimer's disease. This hypothesis posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in the disease. Cholinesterase inhibitors work by blocking the enzyme responsible for breaking down acetylcholine, thereby increasing its levels in the brain.
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Experimental Workflow of a this compound Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy and safety of this compound.
Caption: A simplified workflow of a double-blind, placebo-controlled this compound clinical trial.
Logical Relationship of this compound Research Findings
This diagram outlines the logical progression from the scientific rationale for this compound to its clinical outcomes.
Caption: The logical flow from the cholinergic hypothesis to the clinical outcome of this compound.
References
- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. jacobimed.org [jacobimed.org]
- 9. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 12. ClinPGx [clinpgx.org]
A Meta-Analysis of Velnacrine Maleate Studies: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Velnacrine Maleate with other cholinesterase inhibitors for the treatment of Alzheimer's disease, based on a meta-analysis of key clinical studies. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of efficacy, safety, and mechanistic data.
This compound: An Overview
This compound is a centrally acting, reversible acetylcholinesterase inhibitor.[1] Developed as a potential treatment for the cognitive symptoms of Alzheimer's disease, its mechanism of action is based on increasing the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[2] Clinical trials in the 1990s sought to establish its efficacy and safety profile.
Comparative Efficacy of Cholinesterase Inhibitors
The primary measure of cognitive efficacy in most Alzheimer's disease clinical trials of that era was the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). The following table summarizes the performance of this compound and its main comparators.
| Drug | Study | Dosage | Duration | Mean Change in ADAS-Cog from Baseline (Drug vs. Placebo) | Key Findings |
| This compound | Antuono et al. (1995)[3] | 150 mg/day & 225 mg/day | 24 weeks | Deterioration in placebo group (P < .05), no deterioration in Velnacrine groups. 225 mg favored over 150 mg (P < .05). | Velnacrine showed a modest but significant benefit in slowing cognitive decline. |
| This compound | Zemlan et al. (1996)[1] | Up to 75 mg t.i.d. | 6 weeks | Statistically significant improvement in Velnacrine group (P < 0.001). Highest dose averaged a 4.1-point improvement. | Velnacrine produced modest clinical improvement in a subset of patients. |
| Tacrine | Davis et al. (1992)[4] | 40-80 mg/day | 6 weeks | -2.4 points (smaller decline in Tacrine group, P < 0.001) | Statistically significant reduction in the decline of cognitive function. |
| Tacrine | Eagger et al. (1991)[5] | Up to 150 mg/day | 13 weeks | Improvement of 1.67-3.71 points on MMSE (p < 0.0001) | Significant beneficial effect on the Mini-Mental State Examination. |
| Donepezil | Rogers et al. (1998)[6] | 5 mg/day & 10 mg/day | 24 weeks | Significant improvement in both Donepezil groups compared to placebo at weeks 12, 18, and 24. | Donepezil demonstrated sustained cognitive improvement. |
Safety and Tolerability Profile
A critical aspect of the evaluation of these early cholinesterase inhibitors was their safety profile, particularly concerning hepatotoxicity and cholinergic side effects.
| Drug | Study | Common Adverse Events | Incidence of Elevated Liver Transaminases | Withdrawal Rate |
| This compound | Antuono et al. (1995)[3] | Diarrhea | 30% (150 mg), 24% (225 mg) (≥5x upper limit of normal) | High due to abnormal liver function tests. |
| This compound | Zemlan et al. (1996)[1] | N/A | 29% (asymptomatic elevation) | N/A |
| Tacrine | Davis et al. (1992)[7] | Nausea, vomiting, diarrhea, abdominal pain, dyspepsia, rash | 25% (>3x normal) | N/A |
| Tacrine | Eagger et al. (1991)[5] | Dose-dependent rises in serum liver enzymes | Common but reversible | 21% due to side effects |
| Donepezil | Rogers et al. (1998)[6] | Diarrhea, nausea, vomiting (more frequent at 10 mg/day) | No clinically significant hepatotoxicity reported | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below is a summary of the methodologies employed in the key this compound studies. Note: Full-text articles were not available for a comprehensive review of all protocol details.
Antuono et al. (1995) - this compound Study [3]
-
Study Design: A 24-week, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.
-
Intervention: Patients were randomized to receive placebo (n=152), this compound 150 mg/day (n=149), or this compound 225 mg/day (n=148). A single-blind placebo washout period preceded randomization.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)
-
Clinical Global Impression of Change (CGIC)
-
-
Secondary Outcome Measures: Caregiver-rated scales.
Zemlan et al. (1996) - this compound Study [1]
-
Study Design: A double-blind, placebo-controlled study with a dose-ranging phase followed by a 6-week dose-replication phase.
-
Patient Population: 735 patients with mild-to-severe Alzheimer's disease.
-
Intervention:
-
Dose-ranging phase: Patients received Velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responders and their optimal dose.
-
Dose-replication phase: Velnacrine-responsive patients were randomized to their best dose of Velnacrine (n=153) or placebo (n=156) for 6 weeks following a placebo washout.
-
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)
-
Physician's Clinical Global Impression of Change (CGIC)
-
Signaling Pathways and Experimental Workflows
Cholinesterase Inhibitor Signaling Pathway
This compound, as a cholinesterase inhibitor, increases the availability of acetylcholine at the synaptic cleft. This enhanced cholinergic stimulation is believed to activate downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.
Generalized Clinical Trial Workflow
The clinical trials for this compound and its contemporaries followed a generally similar workflow, from patient screening to data analysis.
Conclusion
The meta-analysis of this compound studies reveals a compound with modest, yet statistically significant, efficacy in slowing the cognitive decline associated with Alzheimer's disease.[1][3] However, its clinical utility was significantly hampered by a high incidence of hepatotoxicity, leading to a high rate of treatment discontinuation.[2][3]
In comparison, while Tacrine, the first approved cholinesterase inhibitor, also demonstrated some efficacy, it shared a similar profile of liver-related adverse events.[5][7] Donepezil, which emerged later, offered a more favorable safety profile, particularly with regard to hepatotoxicity, and demonstrated sustained cognitive benefits.[6]
For researchers and drug development professionals, the story of this compound underscores the critical importance of balancing efficacy with a manageable safety profile. While the cholinergic hypothesis remains a cornerstone of symptomatic treatment for Alzheimer's disease, the experience with early agents like Velnacrine has guided the development of subsequent therapies with improved tolerability. Future research in this area continues to focus on novel mechanisms of action and improved safety for this patient population.
References
- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open-label, multicenter, phase 3 extension study of the safety and efficacy of donepezil in patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: A Comparative Efficacy Analysis Against Modern Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Velnacrine Maleate, an early cholinesterase inhibitor, with contemporary Alzheimer's disease (AD) drugs, specifically the anti-amyloid monoclonal antibodies Lecanemab and Donanemab. While this compound's development was halted due to safety concerns, an examination of its efficacy and mechanism of action offers valuable insights into the evolution of AD therapeutic strategies. This comparison is based on an indirect analysis of their respective clinical trial data against placebo.
Executive Summary
This compound, a cholinesterase inhibitor, demonstrated modest cognitive benefits in patients with Alzheimer's disease but was ultimately withdrawn from development due to significant hepatotoxicity. In contrast, newer drugs like Lecanemab and Donanemab, which target the underlying amyloid pathology, have shown a statistically significant slowing of cognitive and functional decline in early-stage AD. While these modern therapies also present safety challenges, notably Amyloid-Related Imaging Abnormalities (ARIA), they represent a paradigm shift from symptomatic treatment to disease modification.
Data Presentation: Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials of this compound, Lecanemab, and Donanemab.
Table 1: Comparison of Efficacy Outcomes
| Drug | Key Clinical Trial | Primary Endpoint | Change from Baseline vs. Placebo | Secondary Endpoint(s) | Change from Baseline vs. Placebo |
| This compound | The Mentane Study Group | ADAS-Cog | Statistically significant improvement (p < 0.001); 4.1-point improvement in the highest dose group.[1] | Clinical Global Impression of Change (CGIC) | Statistically significant improvement (p < 0.05).[1] |
| Lecanemab | Clarity AD | CDR-SB | -0.45 point difference, representing a 27% slowing of decline at 18 months (p=0.00005).[2][3] | ADAS-Cog14, ADCS-MCI-ADL | 26% slowing of decline on ADAS-Cog14; 37% slowing of decline on ADCS-MCI-ADL.[3] |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing of decline in patients with intermediate tau levels.[4][5] | CDR-SB | 36% slowing of decline in patients with intermediate tau levels.[5][6] |
Table 2: Comparison of Key Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Asymptomatic elevation in liver transaminases (29%), diarrhea (14%), nausea (11%), vomiting (5%), skin rash (8%).[1][7] | Reversible abnormal liver function tests (5x upper limit of normal) leading to discontinuation in 24-30% of patients.[8] |
| Lecanemab | Infusion-related reactions, headache, cough, diarrhea. | Amyloid-Related Imaging Abnormalities with edema (ARIA-E) in 12.6% of patients; ARIA with microhemorrhages (ARIA-H).[9] |
| Donanemab | Infusion-related reactions, nausea, headache. | ARIA-E in 24% of patients (6.1% symptomatic); ARIA-H in 31.4% of patients.[4] |
Signaling Pathways and Mechanism of Action
The therapeutic approaches of this compound and the newer anti-amyloid drugs are fundamentally different, targeting distinct pathological pathways in Alzheimer's disease.
This compound: Cholinergic Pathway
Velnacrine is a centrally acting cholinesterase inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, thereby increasing its availability in the synaptic cleft.
Lecanemab and Donanemab: Amyloid Cascade Pathway
Lecanemab and Donanemab are monoclonal antibodies that target different species of amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with AD. Lecanemab preferentially binds to soluble Aβ protofibrils, while Donanemab targets established amyloid plaques.[10][11][12][13] The clearance of these amyloid species is thought to mitigate downstream neurotoxic effects.
Experimental Protocols
A comparative overview of the pivotal clinical trial designs for this compound, Lecanemab, and Donanemab is presented below.
This compound: The Mentane Study Group Trial
-
Design: Double-blind, placebo-controlled, randomized trial.[8]
-
Participants: 449 patients with probable Alzheimer's disease.[8]
-
Intervention: Placebo (n=152), this compound 150 mg/day (n=149), or this compound 225 mg/day (n=148) for 24 weeks.[8]
-
Primary Endpoints: Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Global Impression of Change (CGIC) scale.[8]
-
Key Inclusion Criteria: Diagnosis of probable Alzheimer's disease.
-
Key Exclusion Criteria: History of significant liver disease.
Lecanemab: Clarity AD Trial
-
Design: 18-month, multicenter, double-blind, placebo-controlled, parallel-group, randomized Phase 3 study.[3][14]
-
Participants: 1,795 individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.[2][3]
-
Intervention: Lecanemab 10 mg/kg biweekly intravenously (n=898) or placebo (n=897).[3]
-
Primary Endpoint: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[2]
-
Key Inclusion Criteria: Aged 50-90 years, diagnosis of early AD, confirmed amyloid pathology.[15]
-
Key Exclusion Criteria: Presence of other neurological or psychiatric disorders.
Donanemab: TRAILBLAZER-ALZ 2 Trial
-
Design: 18-month, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[16]
-
Participants: 1,736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology.[16][17]
-
Intervention: Donanemab (n=860) or placebo (n=876) intravenously every 4 weeks for 72 weeks.[16]
-
Primary Endpoint: Change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).[17]
-
Key Inclusion Criteria: Aged 60-85 years, diagnosis of early symptomatic AD, confirmed amyloid and tau pathology.[17]
-
Key Exclusion Criteria: History of stroke or other significant cerebrovascular disease.
Conclusion
The comparison between this compound and the newer anti-amyloid therapies, Lecanemab and Donanemab, highlights the significant evolution in Alzheimer's disease drug development. Velnacrine, with its symptomatic, cholinesterase-inhibition approach, offered modest and transient cognitive benefits but was ultimately limited by a prohibitive side-effect profile. In contrast, Lecanemab and Donanemab represent a targeted, disease-modifying strategy aimed at the core pathology of AD. While not a cure, their ability to slow cognitive and functional decline provides a new therapeutic avenue and a foundation for future combination therapies. The journey from Velnacrine to today's anti-amyloid antibodies underscores the critical importance of understanding the underlying disease biology to develop safer and more effective treatments for Alzheimer's disease.
References
- 1. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimerâs Disease Patients Presented at AAIC 2024 | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 3. eisai.com [eisai.com]
- 4. Lilly’s Donanemab Slows Cognitive, Functional Decline in Phase III Alzheimer’s Study - BioSpace [biospace.com]
- 5. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 6. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 7. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lecanemab (BAN2401): an anti–beta-amyloid monoclonal antibody for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lecanemab and Donanemab in Early Alzheimer’s Disease: Mechanistic Interpretation in the Amyloid Cascade Hypothesis 2.0 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. ittbiomed.com [ittbiomed.com]
- 14. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 16. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.research.lu.se [portal.research.lu.se]
Velnacrine Maleate: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Velnacrine Maleate, an investigational cholinesterase inhibitor. Due to the limited availability of direct preclinical neuroprotection studies on this compound, this guide leverages data on its cytotoxic effects and compares them with the well-documented neuroprotective and enzymatic inhibition properties of its parent compound, Tacrine.
Executive Summary
This compound, a derivative of Tacrine, was developed for the treatment of Alzheimer's disease.[1][2] Clinical trials showed modest cognitive benefits in some patients; however, concerns over hepatotoxicity led to the discontinuation of its development.[1][3][4] Preclinical research into its direct neuroprotective mechanisms is scarce. In contrast, Tacrine and its analogs have been more extensively studied, demonstrating neuroprotective properties against various insults, primarily through acetylcholinesterase (AChE) inhibition and modulation of glutamatergic pathways.[5][6] This guide synthesizes the available data to offer a comparative perspective.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Rat Hepatocytes
This table summarizes the cytotoxic effects of this compound under conditions of depleted cellular glutathione (GSH), highlighting its potential for inducing oxidative stress.
| Assay | Condition | This compound Concentration | Outcome |
| Lactate Dehydrogenase (LDH) Leakage | GSH Depletion (Diamide Pretreatment) | 1 and 10 µg/ml | Increased Cytotoxicity |
| Neutral Red (NR) Uptake | GSH Depletion (Diamide Pretreatment) | 1 and 10 µg/ml | Increased Cytotoxicity |
| MTT Reduction | GSH Depletion (Diamide Pretreatment) | 1 and 10 µg/ml | Increased Cytotoxicity |
| Data extracted from a study on in vitro cytotoxicity.[7] |
Table 2: Cholinesterase Inhibition by Tacrine
This table presents the inhibitory potency of Tacrine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic system.
| Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) from electric eel | 94.69 ± 4.88 nM |
| Butyrylcholinesterase (BChE) from equine serum | 14.26 ± 1.07 nM |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. |
Table 3: Neuroprotective Effects of Tacrine Derivatives Against Glutamate-Induced Excitotoxicity
This table showcases the neuroprotective potential of multi-target directed ligands (MTDLs) derived from Tacrine against excitotoxicity induced by glutamate in primary cortical neurons.
| Compound | Neuroprotection Assay | Outcome |
| Tacrine-derived MTDLs | G6PD release | Protection against glutamate-induced cell death |
| This demonstrates the potential for Tacrine-based compounds to mitigate neuronal damage from excitotoxicity.[5] |
Experimental Protocols
In Vitro Cytotoxicity Assays for this compound[7]
-
Cell Culture: Primary cultures of rat hepatocytes were used.
-
Glutathione Depletion: Cellular glutathione (GSH) was depleted by pretreatment with diamide.
-
Treatment: Cells were exposed to this compound at concentrations of 1 and 10 µg/ml.
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Leakage Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.
-
Neutral Red (NR) Uptake Assay: Assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
MTT Reduction Assay: Determines cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a colored formazan product.
-
Cholinesterase Activity Assay (Ellman's Method) for Tacrine[5][8]
-
Principle: This spectrophotometric method measures the activity of cholinesterases.
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (AChTC) as the substrate
-
-
Procedure:
-
The enzyme (AChE or BChE) is incubated with the inhibitor (Tacrine).
-
The substrate, AChTC, is added.
-
The enzyme hydrolyzes AChTC to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.
-
Glutamate-Induced Excitotoxicity and Neuroprotection Assay[5]
-
Cell Culture: Primary cortical neurons were cultured.
-
Induction of Excitotoxicity: Neurons were exposed to 100 µM glutamate and 10 µM glycine to induce excitotoxic cell death.
-
Treatment: Cells were co-treated with Tacrine derivatives.
-
Neuroprotection Assessment (G6PD Release Assay): The release of glucose-6-phosphate dehydrogenase (G6PD) from damaged cells into the culture medium was measured as an indicator of cell death. A reduction in G6PD release in the presence of the test compound indicates neuroprotection.
Mandatory Visualizations
Caption: Acetylcholinesterase Inhibition by Velnacrine/Tacrine.
Caption: Glutamate Excitotoxicity and Potential Neuroprotection.
Caption: General Workflow for In Vitro Neuroprotection Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of glutathione depletion and oxidative stress on the in vitro cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Velnacrine Maleate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for Velnacrine Maleate.
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of this compound, a potent acetylcholinesterase inhibitor. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life, necessitating rigorous handling and disposal protocols.
Hazard and Safety Data Summary
| Parameter | Data | Citation |
| GHS Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | |
| Primary Route of Exposure | Oral Ingestion | |
| Known Pharmacological Class | Acetylcholinesterase Inhibitor | |
| Recommended Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Protocols: Disposal and Decontamination
The following protocols outline the necessary steps for the safe handling and disposal of this compound waste, as well as procedures for managing spills and decontaminating laboratory equipment.
1. Waste Segregation and Collection:
-
Initial Step: All waste materials containing or contaminated with this compound must be segregated from general laboratory waste.
-
Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
2. Spill Management Protocol:
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a significant release of powder, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
For Small Spills (manageable by trained laboratory personnel):
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For powdered spills, a respirator is recommended to prevent inhalation.
-
Containment: If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For liquid spills, create a dike around the spill using an absorbent material.
-
Cleanup:
-
Powdered Spills: Carefully wipe up the dampened powder with absorbent pads.
-
Liquid Spills: Use absorbent pads to soak up the liquid, working from the outside of the spill inward.
-
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be placed in the designated hazardous solid waste container for this compound.
-
Decontamination of Spill Area: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
3. Decontamination of Laboratory Equipment:
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or removal from the laboratory for maintenance or disposal.
-
Procedure:
-
Initial Cleaning: Remove any gross contamination from the equipment surfaces using a disposable wipe.
-
Washing: Wash the equipment with a laboratory-grade detergent and water.
-
Rinsing: Rinse the equipment thoroughly with water.
-
Final Rinse: A final rinse with a suitable solvent (e.g., 70% ethanol) may be appropriate for certain equipment, provided it is compatible with the material of construction.
-
Drying: Allow the equipment to air dry completely or dry with a clean, uncontaminated cloth.
-
Waste from Decontamination: All disposable materials used in the decontamination process (wipes, gloves, etc.) must be disposed of as hazardous waste.
-
4. Final Disposal Procedure:
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Packaging for Disposal (Lab Packing):
-
Ensure all waste containers are securely sealed and properly labeled.
-
Your institution's EHS department will coordinate with a certified hazardous waste vendor for the pickup and transport of the waste.
-
The waste will be "lab packed," which involves placing the smaller laboratory containers into larger, DOT-approved drums for safe transportation.
-
-
Method of Disposal:
-
The recommended and most common method for the disposal of pharmaceutical waste like this compound is incineration at a permitted hazardous waste facility. This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Logical workflow for responding to a this compound spill.
Personal protective equipment for handling Velnacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Velnacrine Maleate in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Toxicological Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the available quantitative toxicological data.
| Parameter | Value | Species | Source |
| Oral LD50 | 65 mg/kg | Rat | [2] |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | - | [1] |
| Specific LC50/EC50 Data | Data not available in the searched resources. | - |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber. Regular glove changes are recommended. |
| Eyes | Safety goggles | Must be worn at all times to protect from splashes. |
| Respiratory | Suitable respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols may be generated. |
| Body | Impervious clothing | A lab coat or disposable gown to prevent skin contact. |
Glove Compatibility: While specific breakthrough times for this compound are not available, nitrile and butyl gloves are recommended for handling a wide range of chemicals.[3][4] Always inspect gloves for any signs of degradation before and during use.
Handling Procedures
Preparation and Weighing:
-
Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Handle the powder carefully to avoid generating dust.
Dissolving and Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and visually inspect for any leaks afterward.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
General Laboratory Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable detergent and water.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
